J208
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H24N6O4 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC 名称 |
7-[4-[4-[(2,4-dioxopyrimidin-1-yl)methyl]phenyl]triazol-1-yl]-N-hydroxyheptanamide |
InChI |
InChI=1S/C20H24N6O4/c27-18-10-12-25(20(29)21-18)13-15-6-8-16(9-7-15)17-14-26(24-22-17)11-4-2-1-3-5-19(28)23-30/h6-10,12,14,30H,1-5,11,13H2,(H,23,28)(H,21,27,29) |
InChI 键 |
VMUQPDRCKFICAG-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Function of a Novel Promoter: A Technical Guide to the Characterization of J208
Introduction
In the fields of synthetic biology, drug development, and fundamental genetic research, the precise control of gene expression is paramount. Promoters are the key regulatory elements that initiate transcription and are therefore a primary target for engineering and study. While many promoters have been extensively characterized, novel promoters, such as the hypothetical "J208" promoter, require a systematic approach to elucidate their functional properties. This technical guide provides a comprehensive framework for the characterization of a novel promoter, using "this compound" as a case study. The methodologies and principles outlined herein are broadly applicable to any newly discovered or engineered promoter sequence.
Quantitative Characterization of Promoter Strength
The primary function of a promoter is to recruit RNA polymerase and initiate transcription. The efficiency of this process, known as promoter strength, can be quantified by measuring the expression level of a downstream reporter gene. A common method involves cloning the promoter of interest upstream of a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, and measuring the resulting signal.
While no specific data exists for a "this compound promoter" in the public domain, the following table illustrates how quantitative data for promoter activity is typically presented. This hypothetical data compares the strength of the this compound promoter to other well-characterized promoters in E. coli, measured as Relative Fluorescence Units (RFU) normalized to cell density (OD600).
| Promoter | Mean RFU/OD600 | Standard Deviation | Relative Strength (to J23101) |
| This compound (Hypothetical) | 15,000 | ± 850 | 12.5x |
| J23101 (Constitutive) | 1,200 | ± 150 | 1.0x |
| pLac (Inducible - IPTG) | 8,500 | ± 600 | 7.1x |
| pBAD (Inducible - Arabinose) | 12,300 | ± 920 | 10.3x |
Experimental Protocol for Promoter Characterization
A standardized experimental protocol is crucial for obtaining reproducible and comparable data on promoter function. The following is a detailed methodology for characterizing the strength of the this compound promoter using a GFP reporter assay in E. coli.
1. Plasmid Construction:
-
The this compound promoter sequence is synthesized and cloned into a suitable expression vector upstream of a promoterless GFP coding sequence. A common vector backbone is pSB1C3.
-
The construct should include a consistent ribosome binding site (RBS) to ensure that differences in protein expression are due to promoter activity and not translational efficiency.
-
Control plasmids with well-characterized promoters (e.g., from the Anderson promoter collection) should be constructed in the same vector backbone for relative quantification.
2. Transformation:
-
The this compound-GFP plasmid and control plasmids are transformed into a suitable E. coli strain (e.g., DH5α or TOP10) using standard chemical transformation or electroporation protocols.
-
Transformants are selected on agar (B569324) plates containing the appropriate antibiotic.
3. Cell Culture and Induction (if applicable):
-
Single colonies from each transformation are used to inoculate a liquid culture medium (e.g., LB broth) with the corresponding antibiotic.
-
Cultures are grown overnight at 37°C with shaking.
-
The overnight cultures are then diluted into fresh media to a starting OD600 of 0.05-0.1.
-
If the promoter is suspected to be inducible, the specific inducer (e.g., IPTG, arabinose) is added to the culture at various concentrations.
4. Data Acquisition:
-
Cell growth (OD600) and GFP fluorescence (Excitation: 485 nm, Emission: 510 nm) are measured at regular intervals using a plate reader.
-
Measurements are typically taken every 30-60 minutes for a period of 6-8 hours.
5. Data Analysis:
-
Background fluorescence from non-transformed cells is subtracted from the measurements.
-
The fluorescence values are normalized to cell density by calculating the RFU/OD600 ratio.
-
The promoter strength is reported as the mean and standard deviation of the RFU/OD600 from at least three biological replicates.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for characterizing the this compound promoter.
Hypothetical Regulatory Pathway for the this compound Promoter
The activity of a promoter can be regulated by various signaling pathways that control the activation of transcription factors. While the specific regulatory inputs for the this compound promoter are unknown, the following diagram illustrates a generic signaling pathway that could control its function. This hypothetical pathway involves an external signal leading to the activation of a transcription factor that then binds to the this compound promoter to regulate gene expression.
The functional characterization of a novel promoter, such as the hypothetical this compound, is a fundamental step in its utilization for research and development. This guide provides a robust framework for such a characterization, encompassing quantitative data presentation, detailed experimental protocols, and visual representations of workflows and potential regulatory mechanisms. By following a systematic and standardized approach, researchers can accurately determine the functional properties of any new promoter, paving the way for its effective application in genetic engineering and synthetic biology.
BBa_J23108 Promoter: A Technical Guide to Strength and Characterization
The BBa_J23108 promoter is a medium-strength constitutive promoter and a member of the well-characterized Anderson promoter family, a collection of constitutive promoters for use in E. coli and other prokaryotes. This family was created from a consensus sequence (BBa_J23119) and provides a range of promoter strengths for fine-tuning gene expression. This guide provides an in-depth overview of the BBa_J23108 promoter, including its relative strength, characterization data, and the experimental protocols used for its analysis.
Promoter Strength: Quantitative Data
The strength of the BBa_J23108 promoter has been characterized by various research groups, typically by measuring the expression of a downstream reporter gene, such as a fluorescent protein. The data is often presented as relative fluorescence units (RFU) or normalized to a reference promoter within the Anderson family, such as BBa_J23100 or the strong consensus promoter BBa_J23119.
| Characterization Study | Organism/Strain | Reporter Gene | Relative Strength/Activity | Reference Promoter |
| Original Anderson Collection | E. coli TG1 | RFP | 0.36 (relative to J23100) | BBa_J23100 |
| Jilin_China 2019[1] | E. coli | GFP | See Figure 1 in source for time-course fluorescence/OD600 | Multiple Anderson Promoters |
| Manchester 2017[1] | E. coli | mCherry | Medium expression level | Low strength (BBa_K2213006) and high strength (BBa_K2213008) promoters |
| OUC-China[1] | E. coli | - | - | - |
| Li et al., 2021[2] | Escherichia coli | - | Weaker than BBa_J23100 and BBa_J23104, stronger than BBa_J23114 | BBa_J23100, BBa_J23104, BBa_J23114 |
| Sinskey et al. | Chromobacterium violaceum | RFP | 1766 (nM rhodamine RFU/OD600) | - |
| Sinskey et al. | Chromobacterium violaceum | RFP | 0.46 (Fold change relative to J23100) | BBa_J23100 |
Experimental Protocols for Promoter Characterization
The characterization of the BBa_J23108 promoter strength typically involves cloning the promoter upstream of a reporter gene in a suitable expression vector. This construct is then transformed into an appropriate bacterial strain. The expression of the reporter gene is subsequently quantified.
General Experimental Workflow
A generalized workflow for characterizing the strength of the BBa_J23108 promoter is as follows:
-
Plasmid Construction : The BBa_J23108 promoter sequence is inserted upstream of a reporter gene (e.g., RFP, GFP) in a plasmid vector. A common vector used is pSB1C3.
-
Transformation : The constructed plasmid is transformed into a suitable E. coli strain (e.g., DH5α, TG1).
-
Culturing : Transformed cells are grown in appropriate liquid media (e.g., LB or M9 media) containing the necessary antibiotics for plasmid selection. Cultures are typically grown overnight.
-
Subculturing : The overnight culture is diluted into fresh media to a low optical density (e.g., OD600 of 0.02) to ensure the cells are in the exponential growth phase during measurement.[1]
-
Reporter Gene Expression Measurement : As the cells grow, the expression of the reporter protein is measured. For fluorescent reporters, this is done using a plate reader or flow cytometer to measure fluorescence intensity.
-
Normalization : The fluorescence measurements are typically normalized to the cell density, which is measured by the optical density at 600 nm (OD600). This accounts for differences in cell number between samples.
-
Data Analysis : The normalized fluorescence values are then compared to those obtained from other promoters in the Anderson family to determine the relative strength of BBa_J23108.
Detailed Protocol Example (Microplate Reader Assay)
The following is a more detailed example of a protocol for characterizing promoter strength using a microplate reader, based on methodologies described by various iGEM teams.[3][4]
-
Strain and Plasmid : E. coli DH5α containing the plasmid pBbB8k-RFP with the BBa_J23108 promoter driving RFP expression.[3]
-
Overnight Culture : Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculation : Dilute the overnight culture 1:100 into fresh M9 minimal media in a 96-well plate, with a final volume of 150 µL per well.[3]
-
Controls :
-
Incubation and Measurement : Incubate the 96-well plate in a multi-mode microplate reader at 37°C with shaking.[3] Measure OD600 and fluorescence (e.g., excitation at 585 nm and emission at 615 nm for RFP) every 10 minutes for a period of 18 hours.[3]
-
Data Analysis :
-
Subtract the blank OD600 and fluorescence values from the experimental values.
-
Calculate the ratio of fluorescence to OD600 for each time point.
-
The promoter strength is typically reported at a specific time point, often during the stationary phase (e.g., after 10 hours).[3]
-
Visualizations
Logical Relationship of BBa_J23108 in the Anderson Promoter Family
The following diagram illustrates the position of BBa_J23108 within the hierarchy of the Anderson promoter family, which is derived from a consensus sequence.
Caption: Hierarchical relationship of BBa_J23108 within the Anderson promoter family.
Experimental Workflow for Promoter Characterization
This diagram outlines the key steps involved in the experimental characterization of the BBa_J23108 promoter.
Caption: Standard workflow for characterizing the strength of the BBa_J23108 promoter.
References
- 1. Part:BBa J23108 - parts.igem.org [parts.igem.org]
- 2. Fine tuning the glycolytic flux ratio of EP-bifido pathway for mevalonate production by enhancing glucose-6-phosphate dehydrogenase (Zwf) and CRISPRi suppressing 6-phosphofructose kinase (PfkA) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unveiling the Core of Gene Expression: A Technical Guide to the Anderson Promoter J23108
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Anderson promoter family member J23108, a synthetic, constitutive promoter widely utilized in synthetic biology and drug development for its predictable and moderate transcriptional activity. This document delves into its sequence, quantitative characterization, and the experimental protocols necessary for its application and analysis.
Note on Nomenclature: The Anderson promoter family is typically designated with a "J231xx" nomenclature. While the request specified "J208," it is highly probable that this is a typographical error and refers to the well-characterized promoter J23108 . This guide will proceed under this assumption.
Core Sequence and Design Principles
The Anderson promoter collection is a series of constitutive promoters for E. coli and other prokaryotes, derived from a consensus sequence (J23119).[1][2] Variations in the sequence, particularly within the -35 and -10 consensus regions recognized by the σ70 factor of RNA polymerase, result in a range of promoter strengths.[3]
The J23108 promoter was isolated from a small combinatorial library and exhibits medium-level constitutive expression.[1]
Table 1: DNA Sequence of Anderson Promoters J23119 and J23108
| Part Number | Sequence (5' to 3') | Description |
| J23119 | ttgacagctagctcagtcctaggtataatgctagc | Consensus sequence, strongest member of the family[4] |
| J23108 | ttgacggctagctcagtcctaggtattatgctagc | Member of the constitutive promoter family |
Quantitative Characterization of Promoter Strength
The strength of the J23108 promoter has been characterized relative to other members of the Anderson family, typically by measuring the expression of a downstream reporter gene such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP). The relative fluorescence units (RFU) provide a quantitative measure of promoter activity.
Table 2: Relative Strength of Selected Anderson Promoters
| Promoter | Relative Strength (to J23100) | Measured RFU/OD600 (in C. violaceum) |
| J23119 | - | 4270 |
| J23100 | 1.00 | 3874 |
| J23108 | 0.50 | 1766 |
| J23105 | 0.24 | 2498 |
| J23114 | 0.10 | 953 |
| J23113 | 0.01 | 17 |
Data sourced from characterization experiments in Chromobacterium violaceum.[5] It is important to note that relative promoter strengths can vary between different bacterial strains and experimental conditions.[6]
Experimental Protocols for Promoter Characterization
Accurate characterization of promoter strength is crucial for the rational design of genetic circuits. The following protocol outlines a standard method for quantifying the activity of the J23108 promoter using a fluorescent reporter.
Plasmid Construction
The first step involves cloning the J23108 promoter sequence upstream of a reporter gene, such as GFP, in a suitable expression vector.
Caption: Plasmid construction workflow for J23108 characterization.
Bacterial Transformation and Culture
The constructed plasmid is then transformed into a suitable E. coli strain (e.g., DH5α or BL21).
-
Transformation: Transform competent E. coli cells with the pJ23108-GFP plasmid and a control plasmid (e.g., vector without promoter). Plate on selective agar (B569324) plates (e.g., LB agar with chloramphenicol) and incubate overnight at 37°C.
-
Colony Selection and Inoculation: Pick single colonies from the transformation plates and inoculate into a liquid culture medium (e.g., LB broth with the appropriate antibiotic). Grow overnight at 37°C with shaking.
-
Subculturing: The following day, dilute the overnight cultures to an OD600 of 0.02 in fresh M9 minimal medium supplemented with 0.2% casamino acids.
Promoter Activity Assay (Fluorescence Measurement)
The promoter activity is determined by measuring the fluorescence of the reporter protein and normalizing it to the cell density.
-
Incubation and Measurement: Transfer the diluted cultures to a 96-well microplate. Incubate the plate in a microplate reader at 37°C with shaking. Measure the optical density at 600 nm (OD600) and the fluorescence (e.g., excitation at 485 nm and emission at 528 nm for GFP) at regular intervals (e.g., every 30 minutes) for a period of 16 hours.
-
Data Analysis:
-
Subtract the background fluorescence (from cells with the control plasmid) from the fluorescence readings of the J23108-GFP cultures.
-
Normalize the background-subtracted fluorescence by dividing by the OD600 at each time point. This gives the relative promoter activity (RFU/OD600).
-
The activity of the promoter is often reported as the value obtained during the exponential growth phase.
-
Caption: Workflow for the promoter activity assay.
Signaling Pathway Context: Constitutive Expression
The Anderson promoters, including J23108, are designed to be constitutive, meaning their activity is primarily dependent on the availability of the RNA polymerase holoenzyme and not on specific transcription factors. This results in a relatively constant level of gene expression under most growth conditions.
References
- 1. Part:BBa J23108 - parts.igem.org [parts.igem.org]
- 2. Promoters/Catalog/Anderson - parts.igem.org [parts.igem.org]
- 3. Team:MIT/Promoter - 2015.igem.org [2015.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. Part:BBa J23100 - parts.igem.org [parts.igem.org]
- 6. Part:BBa J23108:Experience - parts.igem.org [parts.igem.org]
understanding the J208 part in the iGEM registry
An In-Depth Technical Guide to the iGEM Registry Part BBa_J52008 (Renilla Luciferase Reporter)
For researchers, scientists, and drug development professionals, the iGEM Registry of Standard Biological Parts offers a vast collection of genetic components to build novel biological systems. This guide provides a detailed examination of the part BBa_J52008, a widely used reporter gene encoding Renilla luciferase. It is important to note that while the query specified "J208," this appears to be a typographical error, as BBa_J06208 is an undocumented part. The functionally similar and well-documented part, BBa_J52008, is the focus of this technical whitepaper.
Part Overview: BBa_J52008
The BioBrick part BBa_J52008 is the coding sequence for Renilla-luciferin 2-monooxygenase, more commonly known as Renilla luciferase (RLuc).[1] This enzyme, isolated from the sea pansy Renilla reniformis, is a key component in bioluminescence, catalyzing the oxidation of its substrate, coelenterazine, to produce a visible blue light signal.[1] This property has led to its widespread adoption as a reporter gene in molecular biology and synthetic biology for applications such as monitoring gene expression, in vivo imaging, and as a component in biosensors.[1]
The part was characterized by the iGEM team DUT_China_B in 2019.[1] It is important to note that this part contains a eukaryotic ribosome binding site and non-standard BioBrick prefix and suffix.[1]
Core Functionality and Signaling Pathway
The fundamental utility of BBa_J52008 lies in the enzymatic reaction it facilitates. Renilla luciferase utilizes molecular oxygen to catalyze the oxidative decarboxylation of coelenterazine. This process results in the formation of coelenteramide, carbon dioxide, and the emission of a photon of blue light with a peak wavelength of 480 nm. A significant advantage of this system is its simplicity, as it only requires the presence of molecular oxygen as a cofactor, making it highly adaptable to various experimental conditions.
Caption: The enzymatic reaction catalyzed by Renilla luciferase.
Experimental Characterization Data
The 2019 iGEM team DUT_China_B performed experiments to characterize the optimal conditions for the activity of the Rluc enzyme expressed from BBa_J52008. The key findings are summarized below.
| Experimental Parameter | Value/Range Tested | Observation |
| Incubation Time | 0, 5, 10, 15, 20, 25, 30 min | Relative luminescence intensity increased with time, with the most rapid increase in the first 10 minutes. |
| Substrate (Coelenterin) Concentration | 0, 5, 10, 15, 20 µM | Luminescence intensity was measured at these concentrations after a 10-minute incubation. |
| Table 1: Summary of Quantitative Characterization Data for BBa_J52008. |
Experimental Protocols
The following protocols are based on the characterization experiments performed by the DUT_China_B iGEM team.
Determination of Optimal Incubation Time
-
Reaction Setup: Prepare a 3 mL total reaction volume.
-
Enzyme Addition: Add 2900 µL of crude enzyme solution (from cell lysate expressing BBa_J52008).
-
Substrate Addition: Add 100 µL of coelenterin working solution to initiate the reaction.
-
Measurement: Measure the luminescence intensity at 480 nm at time points of 0, 5, 10, 15, 20, 25, and 30 minutes post-incubation.
Determination of Optimal Substrate Concentration
-
Reaction Setup: Prepare a series of 3 mL reaction mixtures.
-
Enzyme Addition: Add a consistent amount of crude enzyme solution to each reaction.
-
Substrate Variation: Add the coelenterin working solution to achieve final concentrations of 0, 5, 10, 15, and 20 µM in the respective reaction tubes.
-
Incubation: Incubate all reaction mixtures for 10 minutes.
-
Measurement: Measure the luminescence intensity at 480 nm for each concentration.
Experimental Workflow Visualization
The logical flow of the experiment to determine the optimal incubation time can be visualized as follows:
Caption: Workflow for determining the optimal incubation time for Rluc activity.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Activity of the Anderson Promoter Collection in Escherichia coli Strains
This technical guide provides a comprehensive overview of the activity of the Anderson promoter collection, a series of constitutive promoters widely used in synthetic biology for predictable gene expression in Escherichia coli. This guide will delve into their relative strengths, the experimental protocols for their characterization, and the inherent variability of their activity in different E. coli strains. While the specific promoter "J208" was requested, the Anderson collection is a family of related promoters, and this guide will address the activity of the entire collection, which provides a broader and more applicable context for researchers.
The Anderson promoters are a set of constitutive promoters created by Chris Anderson from a consensus sequence (J23119).[1][2] They are known to span a wide range of expression strengths, making them a valuable tool for tuning gene expression levels.[2][3]
Data Presentation: Relative Promoter Activity
The activity of the Anderson promoters is typically measured relative to a reference promoter, often one from the collection itself, to normalize for variations in experimental conditions.[4] The following tables summarize the relative strengths of various Anderson promoters as reported in different studies.
Table 1: Relative Promoter Strengths from Various Studies
| Promoter ID | Sequence Changes from Consensus (J23119) | Measured Relative Strength (to J23100) |
| BBa_J23119 | ttgacagctagctcagtcctaggtataatgctagc | Strongest in the family[2] |
| BBa_J23100 | ttgacggctagctcagtcctaggtacagtgctagc | 1.00[1] |
| BBa_J23102 | ttgacagctagctcagtcctaggtactgtgctagc | 0.86[1] |
| BBa_J23107 | tttacggctagctcagccctaggtattatgctagc | 0.36[1] |
| BBa_J23116 | ttgacagctagctcagtcctagggactatgctagc | 0.16[1] |
Note: The sequences highlight the changes from the consensus sequence BBa_J23119 in red. The relative strengths were measured by Chris Anderson and the 2006 Berkeley iGEM team.[1][2]
Table 2: Experimentally Determined Relative Fluorescence Units (RFU) in E. coli
| Promoter Construct | Mean Fluorescence (a.u.) | Relative Fluorescence (to J23102) |
| J23102 | 63891.58 | 1 |
| J23116 | 13911.683 | 0.218 |
| J23116 (duplicate) | 7428.910 | 0.116 |
| J23107 | 4417.016 | 0.069 |
| J23100 | 7.283 | 0.000 |
| Untransformed | 4.615 | 0.000 |
These results were obtained by the 2015 MIT iGEM team by measuring fluorescence from transcriptional units containing different Anderson promoters and a GFP gene in E. coli, analyzed by flow cytometry.[1] The low fluorescence from J23100 was noted as unexpected and potentially due to experimental error.[1]
Experimental Protocols
The characterization of promoter activity typically involves the use of reporter genes, such as Green Fluorescent Protein (GFP) or luciferase, placed under the control of the promoter of interest. The expression level of the reporter protein is then quantified to infer the promoter's strength.
General Protocol for Promoter Characterization using a Fluorescent Reporter
-
Construct Assembly : The promoter sequence of interest is cloned upstream of a reporter gene (e.g., GFP) in a suitable plasmid vector. A common practice is to use standard biological parts, such as BioBricks, for easy assembly.[4][5]
-
Transformation : The resulting plasmid is transformed into the desired E. coli strain (e.g., DH5α, TG1, or Nissle).[6][7]
-
Culturing : Transformed cells are grown in a suitable medium (e.g., LB or minimal media) under defined conditions (e.g., temperature, aeration).[6][8]
-
Measurement : The expression of the reporter gene is measured. For fluorescent reporters like GFP, this is typically done using a plate reader to measure bulk fluorescence or a flow cytometer for single-cell analysis.[1][9] For luciferase-based systems, luminescence is measured.[10][11]
-
Data Normalization : The raw fluorescence or luminescence values are often normalized to the cell density (e.g., optical density at 600 nm, OD600) to account for differences in cell number.[8] To reduce variability between experiments and instruments, promoter activity is often reported in Relative Promoter Units (RPUs) by normalizing to the activity of a standard reference promoter.[4][12]
Luciferase-Based Reporter Assay
A highly sensitive method for measuring promoter activity utilizes the bacterial luciferase (lux) operon as a reporter system.[10][11]
-
Reporter Plasmid Construction : The promoter of interest is fused to a promoter-less luxCDABE operon in a plasmid vector.[11]
-
Transformation and Culturing : The reporter plasmid is transformed into the desired E. coli strain, and cultures are grown.
-
Luminescence Measurement : The promoter activity is determined by measuring the light produced by the luciferase reaction, which can be done in a luminometer without the need for cell lysis.[11]
Visualization of Experimental Workflows and Concepts
Signaling Pathway of Constitutive Gene Expression
The Anderson promoters are constitutive, meaning they are active in the absence of specific activators or repressors.[13] Their activity is primarily dependent on the binding affinity of the sigma-70 (σ⁷⁰) subunit of the E. coli RNA polymerase.[14]
Caption: Constitutive gene expression workflow in E. coli.
Experimental Workflow for Promoter Activity Measurement
The following diagram illustrates a typical workflow for quantifying the strength of a promoter like this compound using a fluorescent reporter.
Caption: Experimental workflow for promoter characterization.
Context-Dependency of Promoter Activity
It is crucial to note that the activity of a promoter can be significantly influenced by various factors, leading to context-dependent behavior.[14][15]
-
E. coli Strain : Different E. coli strains can exhibit variations in their transcriptional and translational machinery, which can affect promoter activity.[7] For instance, promoter strengths characterized in one strain, such as DH5α, may not be directly transferable to another, like Nissle 1917, especially under in vivo conditions.[7]
-
Genetic Context : The DNA sequences flanking the promoter can influence its activity.[15] This includes the upstream sequence and the downstream transcribed region.
-
Plasmid Copy Number : The copy number of the plasmid carrying the promoter-reporter construct will directly impact the total output of the reporter protein.
-
Growth Conditions : Media composition, temperature, and growth phase can all affect promoter activity.[16]
Conclusion
The Anderson promoter collection provides a valuable toolkit for synthetic biologists to achieve a range of constitutive gene expression levels in E. coli. While the specific promoter "this compound" is not prominently characterized in the literature under that name, the principles and data presented for the broader Anderson family are directly applicable. The choice of promoter, E. coli strain, and experimental conditions must be carefully considered to achieve the desired and reproducible gene expression levels. The use of relative activity measurements, such as RPUs, is highly recommended to enhance the reproducibility and comparability of promoter characterization data across different laboratories and experiments.
References
- 1. Team:MIT/Promoter - 2015.igem.org [2015.igem.org]
- 2. Promoters/Catalog/Anderson - parts.igem.org [parts.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. Measuring the activity of BioBrick promoters using an in vivo reference standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Registry of Standard Biological Parts - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring the activity of BioBrick promoters using an in vivo reference standard (Journal Article) | OSTI.GOV [osti.gov]
- 13. The Context-Dependent Influence of Promoter Sequence Motifs on Transcription Initiation Kinetics and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Characterization of Context-Dependent Effects on Synthetic Promoters [frontiersin.org]
- 15. Research Portal [iro.uiowa.edu]
- 16. Invariant Distribution of Promoter Activities in Escherichia coli | PLOS Computational Biology [journals.plos.org]
Unveiling the Anderson Promoter Collection: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the Anderson Promoter Collection, a widely utilized toolkit of constitutive promoters in synthetic biology. This document details the experimental methodologies for their use and presents quantitative data to aid in the selection of promoters with desired strengths for various research and drug development applications.
Introduction to the Anderson Promoter Collection
The Anderson Promoter Collection is a family of constitutive promoters designed for reliable gene expression in Escherichia coli and other prokaryotes. These synthetic promoters were isolated from a combinatorial library and are not known by a single designation like "J208," but rather as a series, most commonly cataloged in the iGEM Registry of Standard Biological Parts under the "BBa_J231xx" nomenclature. The collection spans a range of promoter strengths, allowing for fine-tuned control of gene expression.[1] The promoters were developed by Christopher A. Anderson's research group and have become a staple in synthetic biology for their characterized and varied activities.[1]
Discovery and Isolation: A Combinatorial Approach
The Anderson promoters were not discovered in a natural context but were engineered through the screening of a small combinatorial library. This method involves generating a large number of promoter variants by randomizing specific nucleotide sequences within a consensus promoter structure. The library members are then individually characterized to identify promoters with a spectrum of activities.
The general workflow for the discovery and isolation of such synthetic promoters is as follows:
-
Library Design and Synthesis: A DNA library is created where key regions of a consensus prokaryotic promoter, such as the -35 and -10 boxes, are randomized. The spacing between these elements is typically kept constant.
-
Cloning into a Reporter Construct: The library of promoter fragments is cloned upstream of a reporter gene, such as Red Fluorescent Protein (RFP) or Green Fluorescent Protein (GFP), in a plasmid vector. This vector also contains an origin of replication and an antibiotic resistance gene for selection.
-
Transformation and Screening: The plasmid library is transformed into a suitable E. coli strain. Individual colonies, each containing a different promoter variant, are then screened for reporter protein expression.
-
Quantitative Characterization: Colonies exhibiting a range of fluorescence intensities are selected for further quantitative analysis. This involves measuring the fluorescence output and normalizing it to cell density to determine the relative strength of each promoter.
-
Sequencing and Cataloging: The DNA sequence of each characterized promoter is determined and correlated with its measured strength. The promoters are then cataloged and made available to the research community, often through platforms like the iGEM Registry.
This combinatorial approach allows for the rapid generation and identification of a set of well-characterized promoters with a gradient of strengths, providing a valuable resource for synthetic biology applications.
Quantitative Data: Promoter Strength and Sequence
The relative strengths of the Anderson promoters have been characterized by various research groups, primarily using fluorescent reporter proteins. The data is often presented as Relative Promoter Units (RPU), which normalizes the activity of a given promoter to a standard reference promoter (e.g., BBa_J23101).[2] It is important to note that the absolute activity can vary depending on experimental conditions, the reporter gene used, and the host strain.[3][4]
Below is a summary of the sequence and relative strength of a selection of promoters from the Anderson Collection. The relative expression levels are based on measurements from the original characterization and subsequent studies by various iGEM teams.
| Part Number | Sequence (5' to 3') | Relative Strength (Normalized to BBa_J23100) |
| BBa_J23100 | ttgacggctagctcagtcctaggtacagtgctagc | 1.00 |
| BBa_J23101 | tttacagctagctagctcagtcctaggtattatgctagc | 0.70 |
| BBa_J23102 | ttgacagctagctcagtcctaggtactgtgctagc | 0.86 |
| BBa_J23104 | ttgacagctagctcagtcctaggtattgtgctagc | 0.72 |
| BBa_J23105 | tttacggctagctcagtcctaggtactatgctagc | 0.24 |
| BBa_J23106 | tttacggctagctcagtcctaggtatagtgctagc | 0.47 |
| BBa_J23110 | tttacggctagctcagtcctaggtacaatgctagc | 0.33 |
| BBa_J23114 | tttacggctagctcagtcctagggattatgctagc | 0.12 |
| BBa_J23118 | tttacagctagctcagtcctaggtactgtgctagc | 0.56 |
| BBa_J23119 | ttgacagctagctcagtcctaggtataatgctagc | 1.00+ (Consensus, often the strongest) |
Note: The relative strengths can exhibit some variability between different experimental setups. The values presented here are indicative and should be used as a guide for promoter selection.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization and use of the Anderson Promoter Collection.
Plasmid Construction for Promoter Characterization
This protocol describes the cloning of an Anderson promoter into a reporter plasmid.
Materials:
-
Plasmid backbone (e.g., pSB1C3 containing a promoterless RFP or GFP reporter gene)
-
Synthetic DNA oligonucleotides for the desired Anderson promoter
-
Restriction enzymes (e.g., EcoRI and PstI for BioBrick assembly)
-
T4 DNA Ligase and buffer
-
Competent E. coli cells (e.g., DH5α for cloning)
-
LB agar (B569324) plates with appropriate antibiotic (e.g., chloramphenicol (B1208) for pSB1C3)
Procedure:
-
Promoter Fragment Preparation:
-
Anneal complementary synthetic DNA oligonucleotides encoding the desired Anderson promoter sequence with appropriate restriction site overhangs.
-
-
Vector Preparation:
-
Digest the recipient plasmid vector (containing the reporter gene) with the corresponding restriction enzymes (e.g., EcoRI and PstI).
-
Dephosphorylate the vector to prevent self-ligation.
-
Purify the linearized vector using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified linearized vector and the annealed promoter fragment at an appropriate molar ratio (e.g., 1:3 vector to insert).
-
Incubate with T4 DNA ligase at the recommended temperature and time.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells using a standard heat-shock or electroporation protocol.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Colony Screening and Verification:
-
Screen colonies for the correct insert by colony PCR or restriction digest of miniprepped plasmid DNA.
-
Verify the sequence of the inserted promoter by Sanger sequencing.
-
Measurement of Promoter Activity
This protocol outlines the procedure for quantifying the strength of the cloned Anderson promoters.
Materials:
-
E. coli strain carrying the promoter-reporter plasmid
-
LB medium with the appropriate antibiotic
-
96-well microplate (black with a clear bottom for fluorescence measurements)
-
Microplate reader with fluorescence detection capabilities
-
Spectrophotometer for measuring optical density (OD600)
Procedure:
-
Overnight Culture Preparation:
-
Inoculate a single colony of the E. coli strain containing the promoter-reporter construct into LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
-
Subculturing and Growth:
-
The next day, dilute the overnight culture into fresh LB medium in the wells of a 96-well microplate to a starting OD600 of ~0.05.
-
Include a negative control (cells with a promoterless reporter plasmid) and a positive control (cells with a well-characterized promoter).
-
-
Incubation and Measurement:
-
Incubate the microplate in a plate reader at 37°C with shaking.
-
Measure the optical density at 600 nm (OD600) and the fluorescence (at the appropriate excitation and emission wavelengths for the reporter protein) at regular intervals (e.g., every 15-30 minutes) for several hours, until the cells reach the stationary phase.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control) from the fluorescence readings of the experimental samples.
-
Normalize the fluorescence values by the corresponding OD600 measurements to account for differences in cell density.
-
Calculate the relative promoter strength by comparing the normalized fluorescence of the test promoter to that of a reference promoter.
-
Visualizations
Experimental Workflow for Promoter Characterization
The following diagram illustrates the overall workflow for cloning and characterizing the Anderson promoters.
Caption: Workflow for cloning and characterizing Anderson promoters.
Conceptual Relationship of Promoter Elements and Strength
This diagram illustrates the concept of how variations in the -35 and -10 regions of the Anderson promoters lead to a range of transcriptional strengths.
Caption: Promoter sequence variation and resulting transcriptional strength.
Conclusion
The Anderson Promoter Collection represents a foundational toolkit for synthetic biology, enabling researchers to predictably tune gene expression levels. This guide has provided a detailed overview of their engineered origin, a compilation of their sequence and relative strength data, and comprehensive experimental protocols for their application. The provided visualizations offer a clear understanding of the experimental workflow and the underlying principles of their function. For scientists and professionals in drug development, the ability to precisely control the expression of therapeutic proteins or metabolic pathways is paramount, and the Anderson promoters offer a well-characterized and reliable solution for achieving this control in prokaryotic systems.
References
- 1. Promoters/Catalog/Anderson - parts.igem.org [parts.igem.org]
- 2. Part:BBa J23100:Experience - parts.igem.org [parts.igem.org]
- 3. Part:BBa J23100 - parts.igem.org [parts.igem.org]
- 4. Calibrating Transcriptional Activity Using Constitutive Synthetic Promoters in Mutants for Global Regulators in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Constitutive Expression: A Case Study of the Anderson Promoter Collection
A Note on Nomenclature: The topic specified "J208" does not correspond to a recognized standard biological part in common registries. This guide will focus on the well-characterized Anderson Promoter Collection, a widely used set of constitutive promoters in synthetic biology, as a representative example to explore the mechanisms and characterization of constitutive expression. The principles and methodologies described herein are broadly applicable to the study of other constitutive promoters.
Introduction to Constitutive Promoters in Synthetic Biology
Constitutive promoters are genetic regulatory elements that facilitate continuous gene transcription at a relatively constant rate, independent of specific inducing or repressing signaling pathways. In prokaryotes, such as Escherichia coli, these promoters are typically recognized by the primary sigma factor of the RNA polymerase holoenzyme (σ⁷⁰), which directs the transcription of "housekeeping" genes essential for cell growth and maintenance. The "strength" of a constitutive promoter, defined by its transcription initiation frequency, is a critical parameter in the design of synthetic biological circuits for applications ranging from metabolic engineering to the production of therapeutic proteins.
The Anderson Promoter Collection is a family of constitutive promoters derived from a combinatorial library based on the consensus sequence of E. coli σ⁷⁰ promoters. This collection provides a range of promoter strengths, enabling researchers to fine-tune the expression levels of target genes.
The Core Mechanism of Constitutive Expression
The fundamental mechanism of constitutive expression in E. coli is the direct and unregulated binding of the σ⁷⁰-RNA polymerase (RNAP) holoenzyme to the promoter DNA sequence. This process initiates the transcription of the downstream gene. The key determinants of promoter strength are the DNA sequences of the -35 and -10 hexamer elements, and the length of the spacer region between them.
-
-35 Hexamer (Consensus: TTGACA): This region is the initial recognition site for the σ⁴ domain of the σ⁷⁰ factor.
-
-10 Hexamer (Pribnow Box, Consensus: TATAAT): This element is recognized by the σ² domain of σ⁷⁰ and facilitates the melting of the DNA double helix to form the open promoter complex.
-
Spacer Region: The optimal distance between the -35 and -10 elements is typically 17 base pairs. Deviations from this length can affect the spatial alignment of the RNAP holoenzyme and reduce promoter activity.
Mutations in these consensus sequences generally decrease the binding affinity of the RNAP holoenzyme, leading to a lower frequency of transcription initiation and thus, a weaker promoter. The Anderson Promoter Collection leverages this principle by introducing variations in the -35 and -10 regions to create a library of promoters with graded strengths.
The Evolution of the Anderson Promoter Library: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Anderson promoter library is a foundational toolkit in synthetic biology, providing a series of well-characterized, constitutive promoters with a wide range of strengths.[1] This library has enabled precise and tunable control over gene expression in Escherichia coli and has been adapted for use in a variety of other prokaryotic organisms.[2][3] Its evolution from a small combinatorial library to a widely used standard reflects the advancements in synthetic biology and the increasing need for predictable genetic parts. This technical guide provides an in-depth overview of the Anderson promoter library, including its core principles, quantitative data, detailed experimental protocols for its characterization, and visualizations of key workflows.
Core Concepts of the Anderson Promoter Library
The Anderson promoter library was generated from a combinatorial library based on a consensus sequence for the E. coli σ70 promoter.[4][5] The core principle is that mutations in the -35 and -10 regions of the promoter sequence can modulate the binding affinity of RNA polymerase, thereby altering the transcription initiation rate and, consequently, the strength of the promoter. The library consists of a collection of these mutated promoters, each with a different, constitutively active expression level. The naming convention for the promoters, such as J23100, is based on the iGEM Registry of Standard Biological Parts.
Quantitative Data: Promoter Sequences and Relative Strengths
The strength of the Anderson promoters is typically characterized by measuring the expression of a downstream reporter gene, such as a fluorescent protein (e.g., RFP or GFP). The data is often presented as relative promoter units (RPUs) or relative to a reference promoter from the library, commonly J23100. The following table summarizes the sequences and relative strengths of key members of the Anderson promoter library as reported in various studies. It is important to note that the absolute and even relative strengths can vary depending on the experimental conditions, including the bacterial strain, plasmid copy number, reporter gene, and growth medium.
| Promoter ID | Sequence (-35 to -10 region) | Relative Strength (to J23100) in E. coli (iGEM) | Relative Strength (to J23100) in C. violaceum |
| J23119 (Consensus) | ttgacagctagctcagtcctaggtataatgctagc | Strongest | 1.116 ± 0.123 |
| J23100 | ttgacggctagctcagtcctaggtacagtgctagc | 1.00 | 1.000 |
| J23101 | tttacagctagctcagtcctaggtattatgctagc | 0.70 | - |
| J23102 | ttgacagctagctcagtcctaggtactgtgctagc | 0.86 | - |
| J23104 | ttgacagctagctcagtcctaggtattgtgctagc | 0.72 | - |
| J23105 | tttacggctagctcagtcctaggtactatgctagc | 0.24 | 0.629 ± 0.149 |
| J23106 | tttacggctagctcagtcctaggtatagtgctagc | 0.47 | - |
| J23108 | ctgacagctagctcagtcctaggtataatgctagc | 0.51 | 0.468 ± 0.113 |
| J23110 | tttacagctagctcagtcctaggtatagtgctagc | 0.47 | - |
| J23114 | ttgacggctagctcagtcctagggattatgctagc | 0.10 | 0.246 ± 0.004 |
| J23113 | ctgatagctagctcagtcctagggattatgctagc | 0.01 | 0.004 ± 0.001 |
Experimental Protocols
Construction of Promoter-Reporter Plasmids
A standard method for characterizing promoter strength is to clone the promoter of interest upstream of a reporter gene in a plasmid vector.
Materials:
-
Plasmid backbone (e.g., pSB1C3)
-
Reporter gene (e.g., RFP - BBa_E1010 or GFP - BBa_E0040)
-
Anderson promoter inserts (synthesized as oligonucleotides)
-
Restriction enzymes (e.g., EcoRI, PstI, SpeI, XbaI)
-
T4 DNA Ligase and buffer
-
Competent E. coli cells (e.g., DH5α or TOP10)
-
LB agar (B569324) plates with appropriate antibiotic
Protocol:
-
Promoter Insertion: The Anderson promoters can be synthesized as complementary oligonucleotides with appropriate overhangs for cloning into a plasmid vector.
-
Vector Preparation: Digest the plasmid backbone containing the reporter gene with restriction enzymes (e.g., EcoRI and PstI) to create an insertion site upstream of the reporter.
-
Ligation: Ligate the annealed promoter oligonucleotides into the digested vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells using a standard heat-shock or electroporation protocol.
-
Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the plasmid backbone.
-
Verification: Pick individual colonies, grow overnight cultures, and isolate plasmid DNA. Verify the correct insertion of the promoter sequence by Sanger sequencing.
Measurement of Promoter Strength using a Plate Reader
This protocol describes the measurement of fluorescent reporter protein expression to quantify promoter strength.
Materials:
-
Verified promoter-reporter plasmid constructs
-
E. coli strain (e.g., TG1)
-
LB medium with appropriate antibiotic
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection
Protocol:
-
Inoculation: Inoculate single colonies of E. coli harboring the promoter-reporter plasmids into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Back-dilution: The next day, back-dilute the overnight cultures 1:100 into fresh LB medium with antibiotic in a 96-well microplate (200 µL final volume per well). Include a negative control of cells without a reporter plasmid and a media-only blank.
-
Incubation and Measurement: Incubate the microplate in a plate reader at 37°C with shaking. Measure the optical density at 600 nm (OD600) and the fluorescence (e.g., excitation/emission wavelengths of 585/615 nm for RFP) every 15-30 minutes for 6-18 hours.
-
Data Analysis:
-
Subtract the OD600 of the media-only blank from all sample OD600 readings.
-
Subtract the fluorescence of the negative control cells from the fluorescence readings of the promoter-reporter constructs.
-
Normalize the fluorescence by dividing by the OD600 at each time point to get a measure of fluorescence per cell.
-
The promoter strength is often reported as the normalized fluorescence during the exponential growth phase.
-
Calculation of Relative Promoter Units (RPU)
To standardize promoter strength measurements across different experiments and labs, Relative Promoter Units (RPU) can be calculated.
Protocol:
-
Reference Standard: A reference standard promoter, typically J23101 from the Anderson library, is measured in parallel with the promoters of interest.
-
Calculation: The RPU of a promoter is calculated as the ratio of its activity (normalized fluorescence) to the activity of the reference standard promoter under the same experimental conditions.
RPU = (Fluorescence_promoter / OD600_promoter) / (Fluorescence_J23101 / OD600_J23101)
Visualizations
The following diagrams illustrate key workflows and concepts related to the Anderson promoter library.
Caption: Experimental workflow for characterizing the Anderson promoter library.
Caption: Conceptual diagram of the Anderson constitutive promoter library.
Evolution and Applications
The Anderson promoter library has been instrumental in a wide range of synthetic biology applications, from the construction of genetic circuits and metabolic engineering to the development of biosensors. Its evolution continues with efforts to expand the library's host range and to create more complex regulatory elements based on its core sequences. For instance, broad-host-range versions of the Anderson promoters have been developed to function in diverse bacterial species, including methanotrophs. Furthermore, the consensus sequence of the Anderson library has served as a scaffold for the creation of inducible and repressible promoter libraries, adding another layer of control to gene expression.
Conclusion
The Anderson promoter library remains a cornerstone of synthetic biology, providing a robust and well-characterized set of tools for controlling gene expression. This guide has provided a comprehensive overview of the library, including its quantitative characteristics and detailed protocols for its use and characterization. As the field of synthetic biology continues to advance, the principles and components of the Anderson library will undoubtedly serve as a foundation for the development of even more sophisticated genetic control systems.
References
- 1. File:T--Tacoma RAINmakers--AndersonPromoter CharacterizationProtocol.pdf - 2019.igem.org [2019.igem.org]
- 2. researchgate.net [researchgate.net]
- 3. Construction of a broad-host-range Anderson promoter series and particulate methane monooxygenase promoter variants expand the methanotroph genetic toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promoters/Catalog/Anderson - parts.igem.org [parts.igem.org]
- 5. Ribosome Binding Sites/Prokaryotic/Constitutive/Anderson - parts.igem.org [parts.igem.org]
Methodological & Application
Application Notes and Protocols for the J208 Promoter in Genetic Circuits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the J208 promoter (also known as BBa_J23108), a member of the Anderson family of constitutive promoters, in genetic circuit design and application. This document includes detailed protocols for characterization and cloning, quantitative data on promoter strength, and visualizations to aid in experimental design.
Introduction to the this compound Promoter
The this compound promoter is a constitutive prokaryotic promoter widely used in synthetic biology for driving gene expression in Escherichia coli. It is part of the Anderson promoter collection, a series of promoters of varying, well-characterized strengths.[1] As a constitutive promoter, this compound initiates transcription at a relatively constant rate, independent of the presence of inducers or repressors, making it a valuable tool for establishing baseline expression levels or for the continuous production of proteins.
Key Characteristics:
-
Part Name: BBa_J23108
-
Family: Anderson Promoter Collection
-
Type: Constitutive
-
Chassis: E. coli and other prokaryotes
-
Strength: Medium
Quantitative Data: Promoter Strength
The strength of the this compound promoter has been characterized relative to other members of the Anderson promoter family. These measurements are typically performed using reporter genes such as Green Fluorescent Protein (GFP) or luciferase and are often expressed relative to a reference promoter (e.g., BBa_J23100).
| Promoter Part | Sequence (5' to 3') | Relative Strength (to J23100) |
| BBa_J23119 (Consensus/Strongest) | ttgacagctagctcagtcctaggtataatgctagc | ~1.8 |
| BBa_J23100 (Reference) | ttgacggctagctcagtcctaggtacagtgctagc | 1.00 |
| BBa_J23102 | ttgacagctagctcagtcctaggtactgtgctagc | 0.86 |
| BBa_J23101 | tttacagctagctcagtcctaggtattatgctagc | 0.70 |
| BBa_J23108 (this compound) | ctgacagctagctcagtcctaggtataatgctagc | 0.51 |
| BBa_J23106 | tttacggctagctcagtcctaggtatagtgctagc | 0.47 |
| BBa_J23107 | tttacggctagctcagccctaggtattatgctagc | 0.36 |
| BBa_J23105 | tttacggctagctcagtcctaggtactatgctagc | 0.24 |
| BBa_J23114 | tctagagctagctcagtcctaggtattatgctagc | 0.12 |
| BBa_J23103 | ctgatagctagctcagtcctagggattatgctagc | 0.01 |
Note: The relative strengths can vary depending on the experimental context, including the plasmid backbone, reporter gene, E. coli strain, and growth conditions.[2] The data presented here is a compilation from iGEM registry characterization data.
Experimental Protocols
Protocol for Cloning the this compound Promoter into an Expression Vector
This protocol outlines the steps for inserting the this compound promoter upstream of a gene of interest (GOI) in a target vector using standard restriction enzyme cloning.
Materials:
-
DNA containing the this compound promoter sequence (e.g., synthesized oligo, iGEM distribution kit)
-
Target expression vector with a suitable multiple cloning site (MCS)
-
Restriction enzymes (e.g., EcoRI and PstI, depending on the vector and promoter flanking sites)
-
T4 DNA Ligase and buffer
-
Competent E. coli cells (e.g., DH5α for cloning)
-
LB agar (B569324) plates with appropriate antibiotic
-
Standard molecular biology reagents and equipment
Procedure:
-
Promoter and Vector Preparation:
-
If using synthesized oligos, anneal the complementary strands to form the double-stranded this compound promoter.
-
Digest both the this compound promoter DNA and the target expression vector with the chosen restriction enzymes (e.g., EcoRI and PstI). Follow the manufacturer's protocol for reaction setup and incubation times.
-
Run the digested products on an agarose (B213101) gel to separate the fragments.
-
Excise the desired DNA bands (the this compound promoter and the linearized vector) and purify the DNA using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified this compound promoter insert and the linearized vector at a molar ratio of approximately 3:1 (insert:vector).
-
Add T4 DNA Ligase and its corresponding buffer.
-
Incubate the reaction, typically at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α) using a standard heat-shock or electroporation protocol.
-
Plate the transformed cells onto LB agar plates containing the appropriate antibiotic for the expression vector.
-
Incubate the plates overnight at 37°C.
-
-
Verification:
-
Select several colonies from the plate and grow them overnight in liquid LB medium with the corresponding antibiotic.
-
Isolate the plasmid DNA from the overnight cultures using a miniprep kit.
-
Verify the presence and correct orientation of the this compound promoter insert by restriction digest analysis and/or Sanger sequencing.
-
Protocol for Characterizing this compound Promoter Strength using a Fluorescent Reporter
This protocol describes how to quantify the strength of the this compound promoter by measuring the expression of a downstream fluorescent reporter gene, such as GFP.
Materials:
-
E. coli strain (e.g., DH10B or MG1655)
-
Expression vector containing the this compound-GFP construct
-
Control vectors (e.g., a vector with a different promoter from the Anderson collection driving GFP, and a promoterless vector as a negative control)
-
LB medium with the appropriate antibiotic
-
96-well microplate (black with a clear bottom for fluorescence measurements)
-
Microplate reader with fluorescence and absorbance detection capabilities or a flow cytometer.
Procedure:
-
Strain Transformation:
-
Transform the E. coli strain with the this compound-GFP construct and control plasmids.
-
Plate on selective LB agar plates and incubate overnight at 37°C.
-
-
Culture Preparation:
-
Inoculate single colonies from each transformation into 5 mL of LB medium with the appropriate antibiotic.
-
Grow the cultures overnight at 37°C with shaking.
-
-
Microplate Reader Assay:
-
The next day, measure the optical density at 600 nm (OD600) of the overnight cultures.
-
Dilute the cultures to a starting OD600 of 0.05 in fresh LB medium with antibiotic in the wells of a 96-well microplate. Include a blank well with only LB medium.
-
Incubate the plate in the microplate reader at 37°C with shaking.
-
Measure the OD600 and fluorescence (e.g., excitation at 485 nm and emission at 528 nm for GFP) at regular intervals (e.g., every 15-30 minutes) for several hours, until the cells reach stationary phase.
-
-
Data Analysis:
-
Subtract the blank values from the OD600 and fluorescence readings.
-
Normalize the fluorescence signal by the cell density by calculating the ratio of Fluorescence / OD600 for each time point.
-
Plot the normalized fluorescence over time to observe the expression dynamics.
-
The promoter strength can be reported as the maximum normalized fluorescence or the rate of fluorescence increase during the exponential growth phase.
-
-
Flow Cytometry (Optional):
-
For single-cell analysis, take samples from the cultures at a specific time point (e.g., mid-exponential phase).
-
Dilute the samples in phosphate-buffered saline (PBS).
-
Analyze the samples using a flow cytometer to measure the fluorescence intensity of individual cells.[3][4] This provides a distribution of promoter activity within the cell population.
-
Visualizations
Genetic Circuit Diagram
The following diagram illustrates a simple genetic circuit where the this compound promoter constitutively drives the expression of a Green Fluorescent Protein (GFP) reporter gene.
References
Application Notes and Protocols for Cloning BBa_J23108 into a Plasmid Vector
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the cloning of the constitutive promoter BBa_J23108, a member of the Anderson promoter family, into the high-copy number plasmid vector, pSB1C3. This standard biological part is frequently used in synthetic biology for predictable gene expression in Escherichia coli.
Introduction
The BBa_J23108 part is a medium-strength constitutive promoter, providing a constant level of transcription.[1][2] Its well-characterized nature makes it a valuable tool for constructing genetic circuits and metabolic pathways where precise control of gene expression is required. The pSB1C3 plasmid is a standard BioBrick vector that confers chloramphenicol (B1208) resistance and has a high copy number (100-300 copies per cell), making it ideal for the propagation and expression of cloned genes.[3] This protocol will follow the BioBrick Assembly Standard 10 (RFC10), a widely used method for the assembly of standard biological parts.[4][5]
Data Presentation
The Anderson promoter collection offers a range of promoter strengths, allowing for the fine-tuning of gene expression. The relative strengths of these promoters have been characterized by measuring the fluorescence of a reporter protein.
Table 1: Relative Promoter Strength of the Anderson Promoter Family
| BioBrick Part | Relative Strength |
| BBa_J23100 | 1.00 |
| BBa_J23102 | 0.86 |
| BBa_J23104 | 0.72 |
| BBa_J23101 | 0.70 |
| BBa_J23108 | 0.51 |
| BBa_J23106 | 0.47 |
| BBa_J23107 | 0.36 |
| BBa_J23105 | 0.24 |
| BBa_J23103 | 0.01 |
Data sourced from the Registry of Standard Biological Parts. The strength is relative to BBa_J23100.[2]
Experimental Protocols
This protocol outlines the steps for digesting the BBa_J23108 part and the pSB1C3 vector, followed by ligation and transformation into competent E. coli cells.
Materials
-
BBa_J23108 in a shipping backbone (e.g., pSB1A2)
-
pSB1C3 plasmid vector (linearized or circular)
-
Restriction enzymes: EcoRI, PstI, SpeI, XbaI
-
T4 DNA Ligase and ligase buffer
-
Competent E. coli cells (e.g., DH5α)
-
LB Broth and LB Agar (B569324) plates
-
Chloramphenicol (stock solution at 25 mg/mL)
-
Nuclease-free water
-
Standard molecular biology laboratory equipment
Experimental Workflow Diagram
Caption: Cloning workflow for inserting BBa_J23108 into pSB1C3.
Restriction Digest
a. Digesting the BBa_J23108 Insert:
The BBa_J23108 part is excised from its shipping backbone using EcoRI and PstI.
| Reagent | Volume |
| BBa_J23108 plasmid DNA (100 ng/µL) | 2 µL |
| 10x Restriction Buffer | 2 µL |
| EcoRI (10 U/µL) | 1 µL |
| PstI (10 U/µL) | 1 µL |
| Nuclease-free water | 14 µL |
| Total Volume | 20 µL |
Incubate at 37°C for 1-2 hours, followed by heat inactivation at 80°C for 20 minutes.
b. Digesting the pSB1C3 Vector:
The pSB1C3 vector is linearized using EcoRI and SpeI to create compatible ends for ligation.
| Reagent | Volume |
| pSB1C3 plasmid DNA (100 ng/µL) | 2 µL |
| 10x Restriction Buffer | 2 µL |
| EcoRI (10 U/µL) | 1 µL |
| SpeI (10 U/µL) | 1 µL |
| Nuclease-free water | 14 µL |
| Total Volume | 20 µL |
Incubate at 37°C for 1-2 hours, followed by heat inactivation at 80°C for 20 minutes.
c. Purification of Digested DNA:
Purify the digested insert and vector using a commercial PCR purification kit or by running on an agarose (B213101) gel and excising the corresponding bands, followed by gel extraction. Elute the DNA in nuclease-free water.
Ligation
Set up the ligation reaction as follows. A 3:1 molar ratio of insert to vector is recommended.
| Reagent | Volume |
| Digested and purified pSB1C3 vector (50 ng) | X µL |
| Digested and purified BBa_J23108 insert | Y µL |
| 10x T4 DNA Ligase Buffer | 2 µL |
| T4 DNA Ligase (400 U/µL) | 1 µL |
| Nuclease-free water | to 20 µL |
Incubate at 16°C overnight or at room temperature for 1-2 hours.
Transformation
a. Transformation into Competent E. coli
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 2-5 µL of the ligation mixture to the cells.
-
Incubate on ice for 30 minutes.
-
Heat shock the cells at 42°C for 45-60 seconds.
-
Immediately transfer the tube to ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC or LB medium.
-
Incubate at 37°C for 1 hour with shaking (200-250 rpm).
b. Plating
-
Spread 100-200 µL of the transformed cells onto an LB agar plate containing 25 µg/mL chloramphenicol.
-
Incubate the plate overnight at 37°C.
Verification
a. Colony Selection and Plasmid Miniprep
-
Select 2-4 individual colonies from the plate.
-
Inoculate each colony into 5 mL of LB broth with 25 µg/mL chloramphenicol.
-
Incubate overnight at 37°C with shaking.
-
Isolate the plasmid DNA from the overnight cultures using a commercial miniprep kit.
b. Verification Digest
To confirm the presence of the insert, perform a diagnostic restriction digest on the purified plasmid DNA using EcoRI and PstI.
| Reagent | Volume |
| Purified plasmid DNA (from miniprep) | 1 µL |
| 10x Restriction Buffer | 2 µL |
| EcoRI (10 U/µL) | 0.5 µL |
| PstI (10 U/µL) | 0.5 µL |
| Nuclease-free water | 16 µL |
| Total Volume | 20 µL |
Incubate at 37°C for 1 hour. Analyze the digest by agarose gel electrophoresis. A successful clone will yield two bands: one corresponding to the size of the pSB1C3 vector (~2070 bp) and another to the size of the BBa_J23108 insert (35 bp).
c. Sanger Sequencing
For final confirmation, send the purified plasmid for Sanger sequencing using standard BioBrick sequencing primers such as VF2 (BBa_G00100) and VR (BBa_G00101).
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the central dogma of molecular biology as it applies to the function of the cloned BBa_J23108 promoter driving the expression of a gene of interest (GOI).
References
Unraveling the Enigma of J208: Application Notes and Protocols for a Hypothetical Synthetic Biology Construct
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed framework for the application and experimental utilization of a synthetic biology construct, herein referred to as "J208." Initial investigations suggest that "this compound" may correspond to the iGEM Registry part BBa_J06208 . However, it is critical to note that public repositories and scientific literature lack specific functional data, quantitative characterization, and established protocols for this particular BioBrick.
Therefore, this document presents a generalized set of application notes and protocols applicable to a hypothetical synthetic biology construct with an uncharacterized function. These guidelines are intended to serve as a foundational template for researchers to adapt once the specific nature of this compound is determined through experimental characterization.
Application Notes
A novel synthetic biology construct like this compound, once characterized, could have a wide array of applications across various research and development sectors. The potential uses are contingent on its underlying biological function (e.g., a promoter, a reporter, an enzyme, a signaling component).
Potential Application Areas:
-
Drug Discovery and Development: If this compound is a component of a signaling pathway or a specific enzyme, it could be integrated into high-throughput screening assays to identify novel drug candidates that modulate its activity.
-
Biomanufacturing: Should this compound encode an enzyme for a specific metabolic pathway, it could be engineered into microbial chassis for the sustainable production of pharmaceuticals, biofuels, or other valuable chemicals.
-
Cell-Based Therapies: If this compound functions as a sensor or a component of a synthetic gene circuit, it could be incorporated into engineered cells for therapeutic applications, enabling targeted responses to disease states.
-
Fundamental Research: As a novel biological part, this compound can be used to expand the synthetic biology toolkit, enabling the construction of more complex and sophisticated genetic circuits to study biological systems.
Experimental Protocols
The following protocols provide a general workflow for handling and characterizing a new synthetic biology construct like this compound, from initial reception of the DNA to functional assays.
DNA Reception and Transformation
Objective: To receive, resuspend, and transform the this compound DNA into a suitable E. coli strain for propagation and characterization.
Materials:
-
Lyophilized DNA of this compound construct (presumably in a standard shipping vector like pSB1C3)
-
Nuclease-free water
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for protein expression)
-
LB agar (B569324) plates with appropriate antibiotic selection
-
LB broth with appropriate antibiotic selection
-
Incubator at 37°C
-
Shaking incubator at 37°C
Protocol:
-
Centrifuge the tube containing the lyophilized DNA briefly to ensure the pellet is at the bottom.
-
Resuspend the DNA in 10 µL of nuclease-free water to a final concentration of 100 ng/µL.
-
Transform 1-2 µL of the resuspended plasmid DNA into a tube of competent E. coli cells, following the manufacturer's protocol (e.g., heat shock or electroporation).
-
Plate the transformed cells onto an LB agar plate containing the appropriate antibiotic for the plasmid backbone.
-
Incubate the plate overnight at 37°C.
-
The following day, pick a single colony and inoculate a liquid culture of LB broth with the corresponding antibiotic.
-
Grow the liquid culture overnight in a shaking incubator at 37°C.
-
Perform a plasmid miniprep to isolate the this compound plasmid DNA.
-
Verify the plasmid sequence using Sanger sequencing with appropriate primers for the vector backbone.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for a new synthetic biology part.
Hypothetical Functional Characterization: Promoter Activity Assay
Objective: To determine if this compound functions as a promoter and to quantify its strength under specific conditions. This protocol assumes this compound is cloned upstream of a reporter gene (e.g., GFP).
Materials:
-
E. coli strain carrying the this compound-reporter plasmid
-
LB broth with appropriate antibiotic
-
Inducer/repressor molecule (if applicable)
-
96-well microplate reader with fluorescence capabilities
-
Spectrophotometer
Protocol:
-
Inoculate a 5 mL LB culture with the strain containing the this compound-reporter construct and grow overnight.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Pipette 200 µL of the diluted culture into multiple wells of a 96-well plate.
-
If this compound is hypothesized to be an inducible promoter, add varying concentrations of the inducer molecule to the wells. Include a negative control with no inducer.
-
Incubate the plate in a microplate reader at 37°C with shaking.
-
Measure the optical density at 600 nm (OD600) and the fluorescence (e.g., excitation at 485 nm, emission at 515 nm for GFP) every 15 minutes for 6-8 hours.
-
Normalize the fluorescence by the OD600 to account for cell density.
Data Presentation
Table 1: Hypothetical Promoter Characterization Data
| Inducer Concentration (µM) | Normalized Fluorescence (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 150 | 15 |
| 0.1 | 500 | 45 |
| 1 | 2500 | 210 |
| 10 | 8000 | 650 |
| 100 | 8200 | 700 |
Hypothetical Signaling Pathway Diagram
If this compound were identified as a kinase in a signaling cascade, the pathway could be visualized as follows:
Unraveling the J208 Promoter in Cell-Free Expression Systems: Application Notes and Protocols
Initial Search and Inquiry for a Promoter Designated "J208"
Comprehensive searches for a promoter explicitly named "this compound" within the context of cell-free expression systems have not yielded specific results. It is possible that "this compound" may be a typographical error, a proprietary or internal designation not widely published, or a variant of a more common promoter family. This document will proceed by providing detailed application notes and protocols for a well-characterized and commonly used promoter in cell-free systems, the T7 promoter , and its variants. The principles and methodologies described herein are broadly applicable and can be adapted for the characterization and use of other promoters in cell-free expression.
We encourage researchers to verify the designation of the "this compound" promoter. If it is a variant of a known promoter, the information provided below will serve as a valuable guide.
Introduction to Promoters in Cell-Free Expression Systems
Cell-free expression (CFE) systems have emerged as powerful platforms for rapid protein synthesis, prototyping of genetic circuits, and on-demand biomanufacturing.[1][2][3] At the core of these systems is the process of transcription, initiated by the recognition of a specific DNA sequence, the promoter, by an RNA polymerase. The choice of promoter and polymerase is critical as it dictates the efficiency and regulation of gene expression.
In bacterial cell-free systems, such as those derived from Escherichia coli, the most predominantly used transcription machinery is that of the T7 bacteriophage.[4][5] The T7 RNA polymerase (T7 RNAP) is a single-subunit enzyme known for its high processivity and specificity for T7 promoters, leading to robust synthesis of messenger RNA (mRNA) and, consequently, high protein yields.[4] Alternatively, cell-free systems can utilize the endogenous E. coli RNA polymerase and associated sigma factors, which allows for the study of more complex, native-like transcriptional regulation.[5][6][7]
This document will focus on the application of T7-based promoters in E. coli cell-free expression systems, providing quantitative data, detailed experimental protocols, and visual workflows to guide researchers in their effective use.
Quantitative Data on Promoter Performance
The strength of a promoter in a cell-free system is a key determinant of the final protein yield. Various studies have characterized the performance of the consensus T7 promoter and its variants. The data below, summarized from multiple sources, provides a comparative overview of promoter activity in different E. coli-based cell-free systems. It is important to note that absolute expression levels can vary significantly between different extract preparation methods and reaction conditions.[2]
| Promoter/Variant | Cell-Free System Type | Relative Expression Level (Normalized to Consensus T7) | Key Findings |
| Consensus T7 Promoter | E. coli extract-based | 100% (Reference) | Serves as a benchmark for high-level protein expression.[8] |
| T7 Promoter Variants | E. coli extract-based & PURE system | Variable (ranging from <10% to >100%) | Single base-pair substitutions in the T7 promoter sequence can significantly alter expression levels, allowing for tunable protein synthesis.[9][10] The relative strengths of these variants can differ between extract-based and purified (PURE) systems.[9][10] |
| T7tet Promoter (TetR-repressible) | E. coli extracts & PURE system | Repressible (reduced transcription in the absence of inducer) | Allows for inducible gene expression by the addition of anhydrotetracycline (B590944) (aTc). The level of repression and induction depends on the specific design of the T7tet promoter.[4] |
| Endogenous σ70 Promoters (e.g., p70a) | E. coli TX-TL | Comparable to T7 systems | With optimized extract preparation and reaction conditions, endogenous promoters can achieve protein yields similar to those of T7-based systems, enabling the study of native gene regulation.[2][5] |
Signaling Pathways and Experimental Workflows
To visualize the core processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway: T7 Promoter-Driven Cell-Free Expression
Caption: T7 promoter-driven cell-free expression pathway.
Experimental Workflow: Characterizing Promoter Strength in a Cell-Free System
Caption: Workflow for promoter strength characterization.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments related to the use and characterization of promoters in E. coli-based cell-free expression systems.
Protocol 1: Preparation of E. coli S30 Cell-Free Extract
This protocol is adapted from established methods and is suitable for generating extracts for both T7 and endogenous promoter-driven expression.[6][7]
Materials:
-
E. coli strain (e.g., BL21 Rosetta 2)
-
2xYT medium
-
S30A and S30B buffers
-
Dithiothreitol (DTT)
-
Centrifuge and rotor capable of 12,000 x g
-
High-pressure homogenizer or sonicator
-
Dialysis tubing or cassettes (10-14 kDa MWCO)
Procedure:
-
Cell Culture: Inoculate 1 L of 2xYT medium with an overnight culture of E. coli. Grow at 37°C with shaking to an OD600 of 1.5-2.0.
-
Cell Harvest: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 L of cold S30A buffer and centrifuge again. Repeat this washing step two more times.
-
Cell Lysis: Resuspend the final cell pellet in S30A buffer to a final volume that is 1.25 times the mass of the pellet (in grams). Lyse the cells using a high-pressure homogenizer or sonicator while keeping the sample on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C. Carefully collect the supernatant, which is the S30 extract.
-
Run-off Reaction: Incubate the S30 extract at 37°C for 80 minutes to allow for the completion of transcription and translation from endogenous nucleic acids.
-
Dialysis: Dialyze the extract against S30B buffer overnight at 4°C.
-
Final Preparation: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C. Aliquot the supernatant and store at -80°C.
Protocol 2: In Vitro Transcription-Translation (TX-TL) Reaction
This protocol describes a typical batch-mode cell-free expression reaction.
Materials:
-
Prepared S30 cell-free extract
-
DNA template (plasmid or linear PCR product) with the promoter of interest upstream of a reporter gene (e.g., deGFP)
-
Reaction buffer containing:
-
Energy source (e.g., 3-PGA or creatine (B1669601) phosphate)
-
Amino acids
-
NTPs
-
Salts (e.g., magnesium glutamate, potassium glutamate)
-
Cofactors (e.g., NAD, CoA)
-
(Optional) T7 RNA Polymerase if not already present in the extract or for enhanced T7-driven expression.
-
-
Microplate reader for fluorescence measurements
Procedure:
-
Reaction Assembly: On ice, combine the cell-free extract, reaction buffer, and DNA template in a microcentrifuge tube or a well of a microplate. The final volume is typically 10-15 µL. A typical reaction might consist of 33% crude extract by volume.[5]
-
Incubation: Incubate the reaction at a controlled temperature, typically between 29°C and 37°C, for 4-8 hours.[5]
-
Measurement: Measure the expression of the reporter protein. For fluorescent proteins like deGFP, this is done by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths. Measurements can be taken at the endpoint or kinetically over the course of the incubation.
-
Data Analysis: Background subtract the fluorescence values using a no-DNA control. If comparing multiple promoters, normalize the expression levels to that of a reference promoter (e.g., consensus T7).
Protocol 3: Quantification of mRNA to Assess Transcriptional Activity
To specifically measure the transcriptional activity of a promoter, in vitro transcription reactions can be performed, followed by quantification of the resulting mRNA.[8]
Materials:
-
DNA template with the promoter of interest
-
T7 RNA Polymerase
-
NTPs
-
RNase inhibitor
-
DNase I
-
Method for RNA quantification (e.g., qRT-PCR or a fluorescent RNA-binding dye)
Procedure:
-
In Vitro Transcription: Set up a reaction containing the DNA template, T7 RNA Polymerase, NTPs, and an RNase inhibitor in a suitable transcription buffer. Incubate at 37°C for 2 hours.[8]
-
DNase Treatment: Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to remove the DNA template.[8]
-
RNA Quantification: Quantify the amount of mRNA produced using a method of choice. This will give a direct measure of the transcriptional activity of the promoter.
Conclusion
While the specific "this compound" promoter was not identified in publicly available resources, the principles and protocols outlined in these application notes provide a robust framework for the characterization and utilization of any promoter in a cell-free expression system. The T7 promoter and its variants offer a powerful and tunable system for high-level protein expression, while the use of endogenous E. coli promoters opens the door to studying more complex genetic regulation in a controlled in vitro environment. By carefully following these protocols and adapting them to their specific needs, researchers, scientists, and drug development professionals can effectively harness the power of cell-free systems for a wide range of applications.
References
- 1. Cell-Free Gene Expression: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability in cell-free expression reactions can impact qualitative genetic circuit characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expression optimization and synthetic gene networks in cell-free systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient cell-free expression with the endogenous E. Coli RNA polymerase and sigma factor 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Implementing an Escherichia coli Based TX-TL Cell-Free Expression System for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for implementing an Escherichia coli based TX-TL cell-free expression system for synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an expression-tunable multiple protein synthesis system in cell-free reactions using T7-promoter-variant series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating a Constitutive Promoter from the Anderson Collection (e.g., J23119) into a BioBrick Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the incorporation of a constitutive promoter from the Anderson Family of BioBrick parts into a standard BioBrick assembly workflow. The Anderson collection is a set of constitutive promoters of varying strengths, making them invaluable tools for tuning gene expression in synthetic biology circuits.[1][2][3][4] This protocol will use the well-characterized 3A (three-antibiotic) assembly method as the primary example for constructing a transcriptional unit comprising a promoter, a coding sequence (CDS), and a terminator.
The specific part BBa_J208 as initially requested appears to be a typographical error within the iGEM Registry of Standard Biological Parts, as the entry is undefined.[5] However, the widely used and well-documented Anderson promoter series, with designations such as BBa_J231xx , aligns with the likely intended part. This protocol will therefore focus on the members of this essential promoter library.
The Anderson Promoter Collection (BBa_J231xx)
The Anderson promoter collection is a family of constitutive promoters isolated from a combinatorial library.[2][3] These promoters are among the most commonly used parts in synthetic biology for achieving a range of constitutive gene expression levels in E. coli and other prokaryotes.[2][4] The family member BBa_J23119 represents the consensus sequence and is the strongest promoter in the collection.[2][3][6] The relative strengths of these promoters have been characterized by measuring the expression of a fluorescent reporter protein.
Table 1: Relative Strength of Selected Anderson Promoters
| BioBrick Part | Relative Strength (to BBa_J23100) | Sequence (5' to 3') |
| BBa_J23119 | 1.00 | ttgacagctagctcagtcctaggtataatgctagc |
| BBa_J23100 | 0.77 | ttgacagctagctcagtcctaggtactgtgctagc |
| BBa_J23102 | 0.53 | ttgacggctagctcagtcctaggtacagtgctagc |
| BBa_J23106 | 0.35 | ttgacagctagctcagtcctaggtacagtgctagc |
| BBa_J23118 | 0.12 | ttgacagctagctcagtcctaggtataatgctagc |
Note: Relative strengths can vary depending on the experimental context, including the reporter used, the chassis, and growth conditions.
Experimental Protocol: 3A BioBrick Assembly
The 3A assembly method is a reliable technique for joining two BioBrick parts together in a destination plasmid. This method utilizes three different antibiotic resistance markers to select for correctly assembled plasmids, eliminating the need for gel purification of DNA fragments.
Materials
-
Upstream Part: Plasmid containing the Anderson promoter of choice (e.g., BBa_J23119) in a BioBrick compatible vector (e.g., pSB1A2 - Ampicillin resistance).
-
Downstream Part: Plasmid containing the coding sequence of interest (e.g., a reporter like GFP or a therapeutic protein) in a BioBrick compatible vector (e.g., pSB1C3 - Chloramphenicol resistance).
-
Destination Plasmid: A BioBrick plasmid backbone with a different antibiotic resistance marker (e.g., pSB1K3 - Kanamycin resistance) and containing a lethal gene (e.g., ccdB) in its cloning site.
-
Restriction Enzymes: EcoRI, XbaI, SpeI, PstI.
-
T4 DNA Ligase and Buffer.
-
Competent E. coli cells (e.g., DH5α for cloning).
-
LB Agar (B569324) plates with appropriate antibiotics (Ampicillin, Chloramphenicol, Kanamycin).
Experimental Workflow
The overall workflow for incorporating a promoter from the Anderson collection upstream of a coding sequence is depicted below.
Figure 1: 3A BioBrick assembly workflow for creating a transcriptional unit.
Detailed Protocol Steps
-
Restriction Digest:
-
Set up three separate restriction digest reactions as described in Table 2. It is recommended to use a master mix for common reagents if digesting multiple plasmids.
-
Incubate the reactions at 37°C for at least 1 hour.
-
Heat inactivate the enzymes at 80°C for 20 minutes.
-
Table 2: Restriction Digest Reaction Setup
| Component | Promoter Plasmid (Upstream) | CDS Plasmid (Downstream) | Destination Plasmid |
| Plasmid DNA (100 ng/µL) | 1 µL | 1 µL | 1 µL |
| 10X Restriction Buffer | 2 µL | 2 µL | 2 µL |
| EcoRI (10 U/µL) | 1 µL | - | 1 µL |
| SpeI (10 U/µL) | 1 µL | - | - |
| XbaI (10 U/µL) | - | 1 µL | - |
| PstI (10 U/µL) | - | 1 µL | 1 µL |
| Nuclease-free water | to 20 µL | to 20 µL | to 20 µL |
-
Ligation:
-
In a new microfuge tube, combine the following:
-
2 µL of digested Promoter Plasmid
-
2 µL of digested CDS Plasmid
-
1 µL of digested Destination Plasmid
-
1 µL of 10X T4 DNA Ligase Buffer
-
1 µL of T4 DNA Ligase (400 U/µL)
-
3 µL of Nuclease-free water
-
-
Incubate at 16°C overnight or at room temperature for 1 hour.
-
-
Transformation:
-
Add 5 µL of the ligation mixture to 50 µL of chemically competent E. coli cells.
-
Incubate on ice for 30 minutes.
-
Heat shock at 42°C for 45 seconds.
-
Immediately place on ice for 2 minutes.
-
Add 950 µL of SOC or LB medium.
-
Incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformation culture on an LB agar plate containing the antibiotic corresponding to the destination plasmid (e.g., Kanamycin).
-
Incubate the plate at 37°C overnight.
-
-
Verification:
-
Perform colony PCR on several resulting colonies to screen for inserts of the correct size.
-
Inoculate positive clones into liquid LB medium with the appropriate antibiotic for overnight culture and subsequent plasmid purification.
-
Verify the sequence of the purified plasmid, including the junctions between the promoter, CDS, and vector, by Sanger sequencing.
-
Signaling Pathway and Logical Relationship
The process of constructing a functional transcriptional unit from BioBrick parts follows a clear logical progression.
Figure 2: Logical relationship of components in a transcriptional unit.
Conclusion
By following this protocol, researchers can reliably incorporate any promoter from the Anderson collection, such as the strong constitutive promoter BBa_J23119, into a BioBrick assembly to create a custom transcriptional unit. The availability of a range of promoter strengths within this collection allows for the fine-tuning of gene expression, which is a critical aspect of designing and building robust synthetic biology systems for applications in research and drug development. The 3A assembly method provides a streamlined and efficient workflow for this purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. Promoters/Catalog/Anderson - parts.igem.org [parts.igem.org]
- 3. Part:BBa J23100 - parts.igem.org [parts.igem.org]
- 4. Promoters/Catalog/Constitutive - parts.igem.org [parts.igem.org]
- 5. Part:BBa J06208 - parts.igem.org [parts.igem.org]
- 6. Part:BBa J23118 - parts.igem.org [parts.igem.org]
Application Notes: Utilizing the J208 Promoter for Constitutive Gene Expression in Chromobacterium violaceum
References
- 1. Protocol for the Electroporation of Electrocompetent Cells — NeoSynBio [neosynbio.com]
- 2. Reporter gene - Wikipedia [en.wikipedia.org]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promoters/Catalog/Anderson - parts.igem.org [parts.igem.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Promoters - parts.igem.org [parts.igem.org]
- 8. Promoters/Catalog - parts.igem.org [parts.igem.org]
- 9. journals.asm.org [journals.asm.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low expression with J208 promoter
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low expression with the J208 promoter (also known as BBa_J23108), a member of the Anderson family of constitutive promoters.
Frequently Asked Questions (FAQs)
Q1: What is the this compound promoter?
The this compound promoter (BBa_J23108) is a medium-strength, constitutive promoter from the Anderson promoter library. This collection of promoters provides a range of constitutive expression levels in E. coli and other prokaryotes.[1] The promoters in this family were derived from a combinatorial library based on the consensus sequence of the E. coli σ⁷⁰ promoter.[1][2][3]
Q2: What is the DNA sequence of the this compound promoter?
The sequence of the this compound promoter is: ttgacggctagctcagtcctaggtacagtgctagc
Q3: How does the expression level of this compound compare to other Anderson promoters?
The expression level of this compound is generally considered to be of medium strength within the Anderson library. However, the relative strength can vary depending on the experimental context, such as the E. coli strain, the reporter gene being used, and the growth conditions.[4] Below is a summary of reported relative expression levels from various studies.
Data Presentation: Relative Expression of Anderson Promoters
| Promoter (Part Number) | Relative Expression (Normalized to J23100) | Relative Expression (Normalized to J23119) | Notes |
| J23119 (Consensus) | ~1.1 | 1.00 | Often the strongest promoter in the series.[1] |
| J23100 | 1.00 | ~0.9 | A strong promoter, often used as a reference.[4] |
| This compound (J23108) | ~0.5 | ~0.45 | Medium-strength promoter. [1] |
| J23102 | ~0.86 | ~0.77 | Medium-strong promoter.[4] |
| J23105 | ~0.24 | ~0.22 | Medium-weak promoter. |
| J23114 | ~0.10 | ~0.09 | Weak promoter. |
| J23113 | ~0.01 | ~0.009 | Very weak promoter. |
Note: The relative expression values are approximate and can fluctuate based on the specific experimental setup.
Troubleshooting Guide for Low Expression with this compound Promoter
This guide addresses common issues that can lead to lower-than-expected expression from the this compound promoter.
Q4: I am seeing very low or no expression from my this compound construct. What are the first things I should check?
-
Sequence Verification: Always sequence your final plasmid construct to ensure the this compound promoter and your gene of interest are correct and free of mutations. Errors in the promoter sequence can dramatically affect its strength.
-
Plasmid Integrity: Ensure you are using a high-quality plasmid preparation. Degraded or incorrect plasmid DNA will lead to poor transformation efficiency and low expression.
-
Correct Antibiotic Selection: Use the correct antibiotic at the appropriate concentration for your plasmid backbone to ensure maintenance of the plasmid in the bacterial population.
Q5: Could the host E. coli strain be the cause of low expression?
Yes, the choice of E. coli strain can significantly impact the expression from constitutive promoters.
-
Strain Differences: Different E. coli strains have variations in their transcriptional and translational machinery, which can affect the activity of the this compound promoter. It is advisable to test your construct in a few different common laboratory strains (e.g., DH5α, DH10B, BL21).
-
Recombination: If your gene of interest has repetitive sequences, consider using a recombination-deficient strain (e.g., Stbl3) to prevent plasmid instability.
Q6: How do my experimental conditions affect this compound promoter activity?
Constitutive promoters like this compound can be influenced by the physiological state of the cells, which is tied to growth conditions.
-
Growth Phase: The activity of σ⁷⁰ promoters is generally highest during the exponential growth phase.[3] Ensure you are harvesting or measuring your cells during this phase.
-
Media Composition: Rich media like LB can support faster growth and potentially higher expression. However, for some proteins, minimal media may be beneficial to reduce metabolic burden.
-
Temperature: While 37°C is standard for E. coli growth, lowering the temperature (e.g., to 30°C or 25°C) can sometimes improve the solubility of the expressed protein and reduce its toxicity, indirectly leading to higher yields of functional protein.[5]
Q7: My protein might be toxic to the cells. How can this lead to low apparent expression?
If your protein is toxic, cells that express it at high levels may grow slower or die, leading to a population of cells with low or no expression.
-
Lower Strength Promoter: If toxicity is suspected, you are already using a medium-strength promoter. You could consider an even weaker promoter from the Anderson library.
-
Lower Copy Number Plasmid: Use a low-copy number plasmid (e.g., with a p15A or an SC101 origin of replication) to reduce the gene dosage and overall protein production.
Q8: Could the genetic context of the this compound promoter in my plasmid be the issue?
Yes, the sequences flanking the promoter can influence its activity.
-
Upstream Sequences (UP elements): The presence of an UP element upstream of the -35 box can enhance promoter strength by providing an additional binding site for the RNA polymerase alpha subunit. If high expression is desired, consider adding a consensus UP element sequence.
-
Downstream Sequences (5' UTR): The 5' untranslated region (UTR) between the promoter and your gene's start codon can affect mRNA stability and translation initiation efficiency. The secondary structure of the 5' UTR can play a significant role. Some studies have shown that adding specific 5' UTRs can increase protein expression.[1]
-
Codon Usage: Ensure the codon usage of your gene of interest is optimized for E. coli. Rare codons can lead to translational stalling and truncated or misfolded proteins.
Experimental Protocols
Protocol 1: Characterization of this compound Promoter Strength using a Fluorescent Reporter
This protocol describes how to quantify the expression level of the this compound promoter using a fluorescent reporter protein like GFP or RFP.
1. Plasmid Construction:
- Clone the this compound promoter sequence upstream of a promoterless fluorescent reporter gene (e.g., GFP) in a suitable expression vector.
- Include a standard ribosome binding site (RBS) between the promoter and the reporter gene.
- As controls, create similar constructs with other Anderson promoters (e.g., J23100 for high expression and J23114 for low expression) and a promoterless vector (for background fluorescence).
2. Transformation:
- Transform the constructs into your desired E. coli strain.
- Plate on selective agar (B569324) plates and incubate overnight at 37°C.
3. Culture Growth and Measurement:
- Inoculate single colonies into 5 mL of selective LB medium and grow overnight at 37°C with shaking.
- The next day, dilute the overnight cultures 1:100 into fresh, pre-warmed selective medium in a 96-well plate (200 µL per well).
- Incubate the plate in a plate reader with shaking at 37°C.
- Measure the optical density at 600 nm (OD600) and the fluorescence (e.g., excitation at 485 nm and emission at 515 nm for GFP) every 15-30 minutes for 8-12 hours.
4. Data Analysis:
- Subtract the background OD600 and fluorescence values (from wells with only medium).
- For each time point, normalize the fluorescence by the OD600 (Fluorescence/OD600) to account for cell density.
- Plot the normalized fluorescence over time to observe the expression dynamics.
- Compare the steady-state normalized fluorescence of the this compound construct to the high and low expression controls.
Visualizations
Caption: A flowchart for troubleshooting low protein expression.
References
modifying the J208 promoter sequence for altered strength
Disclaimer: The following guide provides general strategies for modifying promoter strength. The specific promoter "J208" could not be definitively identified in public databases. Therefore, this guide uses the well-characterized Anderson promoter BBa_J23108 as a representative example for demonstrating modification principles. The concepts and techniques described are broadly applicable to other constitutive promoters in E. coli.
Frequently Asked Questions (FAQs)
Q1: What is the this compound promoter and what is its sequence?
A1: A specific promoter designated "this compound" is not found in common synthetic biology registries or literature. It is possible that this is an internal lab designation. This guide will use the Anderson promoter BBa_J23108 as an illustrative example. The sequence for BBa_J23108 is:
tttacagctagctcagtcctaggtattatgctagc
This sequence contains the conserved -35 (ttaca) and -10 (tatgct) regions for E. coli's σ70 RNA polymerase.
Q2: How can I increase the strength of my promoter?
A2: To increase promoter strength, you can:
-
Mutate the -35 and -10 regions to better match the consensus sequences (TTGACA for -35 and TATAAT for -10). Even single base pair changes can significantly impact strength.
-
Optimize the spacer region between the -35 and -10 boxes. The optimal spacing is typically 17 base pairs.
-
Add an upstream element (UP element) . UP elements are AT-rich sequences located upstream of the -35 region that can enhance transcription by providing an additional binding site for the RNA polymerase alpha subunit.
Q3: How can I decrease the strength of my promoter?
A3: To decrease promoter strength, you can:
-
Introduce mutations in the -35 and -10 regions to deviate from the consensus sequences.
-
Alter the length of the spacer region to be shorter or longer than the optimal 17 base pairs.
-
Introduce repressor binding sites (operators) within or adjacent to the core promoter region to allow for transcriptional repression by a specific transcription factor.
Q4: My experimental results show a different promoter strength than expected. What could be the cause?
A4: Discrepancies in expected promoter strength can arise from several factors:
-
Genetic Context: The sequences flanking the promoter, including the downstream gene and the upstream plasmid backbone, can influence its activity. This is a known phenomenon referred to as context dependency.
-
Reporter Gene: The choice of reporter gene (e.g., GFP, RFP, LacZ) and its codon usage can affect expression levels.
-
Host Strain: The E. coli strain used can impact transcription and translation efficiency.
-
Plasmid Copy Number: The copy number of the plasmid carrying the promoter-reporter construct will directly affect the overall output.
-
Growth Conditions: Temperature, media composition, and aeration can all influence gene expression.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or very low expression | - Incorrect promoter sequence.- Sub-optimal spacer length.- Inefficient ribosome binding site (RBS).- Toxicity of the expressed protein. | - Sequence verify your construct.- If the spacer is not 17bp, consider site-directed mutagenesis to correct it.- Test a library of different strength RBSs.- Use a lower strength promoter or a host strain better suited for toxic protein expression. |
| Expression is much higher than expected | - Unintended mutations enhancing promoter strength.- Higher than expected plasmid copy number. | - Sequence verify the promoter and surrounding regions.- Measure the plasmid copy number or switch to a lower copy number backbone. |
| High variability between replicates | - Inconsistent growth conditions.- Plasmid instability.- Cellular stress. | - Standardize culture conditions (inoculum size, media volume, incubation time, temperature, and shaking speed).- Ensure proper antibiotic selection is maintained.- Check for any potential sources of cellular stress in your experimental setup. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Alter Promoter Strength
This protocol describes how to introduce a point mutation into the -10 region of the BBa_J23108 promoter to increase its strength by making it closer to the consensus sequence.
1. Primer Design:
- Design overlapping forward and reverse primers that contain the desired mutation. For example, to change the -10 region of J23108 (tatgct) to a stronger sequence like tataat, the primers would be centered over this region.
2. PCR Amplification:
- Perform PCR using a high-fidelity DNA polymerase with your plasmid containing the promoter as the template and the designed mutagenic primers.
- Use a sufficient number of cycles (typically 18-25) to amplify the new plasmid.
3. DpnI Digestion:
- Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, thereby selectively digesting the parental plasmid DNA and leaving the newly synthesized, unmethylated (mutated) plasmid intact.
4. Transformation:
- Transform the DpnI-treated plasmid into a suitable E. coli strain (e.g., DH5α).
5. Verification:
- Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by Sanger sequencing.
Protocol 2: Quantifying Promoter Strength Using a Fluorescent Reporter
This protocol provides a method for measuring and comparing the strength of different promoter variants.
1. Construct Assembly:
- Clone your promoter variants upstream of a standardized reporter gene (e.g., GFP) and ribosome binding site (RBS) in the same plasmid backbone. Include a promoterless vector as a negative control.
2. Transformation:
- Transform the constructs into your desired E. coli expression strain.
3. Cell Culture:
- Inoculate single colonies into a suitable liquid medium (e.g., LB with appropriate antibiotic) and grow overnight.
- The next day, dilute the overnight cultures into fresh media in a 96-well plate.
4. Measurement:
- Incubate the 96-well plate in a plate reader with shaking at a constant temperature (e.g., 37°C).
- Measure the optical density at 600 nm (OD600) and the fluorescence (at the appropriate excitation and emission wavelengths for your reporter) at regular intervals for several hours.
5. Data Analysis:
- Subtract the background fluorescence (from the promoterless control) from your measurements.
- Normalize the fluorescence by the OD600 to account for differences in cell density.
- The rate of increase in normalized fluorescence during the exponential growth phase is a measure of promoter strength.
Visualizations
Caption: Workflow for modifying promoter strength.
Caption: Logic diagram for troubleshooting promoter activity.
Technical Support Center: Reducing Variability in J231xx Promoter Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize expression variability from the J231xx (Anderson) constitutive promoter family in E. coli.
Frequently Asked Questions (FAQs)
Q1: What is the J231xx (Anderson) promoter collection?
The J231xx collection is a family of constitutive promoters for E. coli, created by Christopher Anderson, and is a widely used resource in synthetic biology, available through the iGEM Registry of Standard Biological Parts.[1][2] These promoters are recognized by the primary sigma factor, σ70, and are designed to provide a range of constitutive expression levels.[3] The family was generated from a small combinatorial library, with BBa_J23119 representing the consensus and strongest promoter sequence.[1][2] The different promoters in the series have mutations in the -35 and/or -10 elements, which alter their binding affinity for the RNA polymerase holoenzyme, resulting in varied transcriptional strengths.
Q2: What are the primary sources of expression variability from J231xx promoters?
Expression variability, often observed as cell-to-cell differences in reporter protein levels (noise), can arise from several intrinsic and extrinsic factors:
-
Plasmid Copy Number (PCN) Fluctuation: The number of plasmids in each bacterium can vary significantly, leading to differences in gene dosage and, consequently, protein expression. This is a major contributor to extrinsic noise.
-
Host Cell Physiology and Growth Phase: The physiological state of the E. coli host, including its growth rate and phase (exponential vs. stationary), significantly impacts resource allocation and global gene expression patterns, affecting even "constitutive" promoters.
-
Global Regulatory Networks: The stringent response, mediated by the alarmone (p)ppGpp in response to nutrient stress, can alter the availability of RNA polymerase and its affinity for σ70, thereby modulating the activity of J231xx promoters.
-
Genetic Context: The specific plasmid backbone and the sequence of the expressed gene can influence promoter activity.
-
Environmental Factors: The composition of the growth medium, including the carbon source, can affect the metabolic state of the cells and influence promoter activity.
Q3: Is there a "best" promoter in the J231xx series for low variability?
While promoter sequence inherently influences expression noise, a universal "best" promoter for low variability is context-dependent. Generally, stronger promoters can sometimes exhibit lower noise (coefficient of variation), but this is not always the case. The relationship between mean expression and noise is complex and promoter-specific. Characterizing a few promoters from the series in your specific experimental context is recommended to identify the one with the most stable expression.
Troubleshooting Guides
Issue 1: High Cell-to-Cell Variation in Reporter Expression
Symptoms:
-
Wide distribution of fluorescence intensity in flow cytometry data.
-
Patchy or inconsistent fluorescence in microscopy images.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Plasmid Copy Number (PCN) Heterogeneity | 1. Switch to a lower copy number plasmid: Plasmids with origins of replication like pSC101 or BAC maintain a more consistent and lower copy number compared to high-copy plasmids like those with a pUC ori. 2. Integrate the expression cassette into the chromosome: This ensures a single copy of the gene per cell, eliminating PCN variability. 3. Quantify PCN: Use qPCR to assess the average PCN and its variability in your population (see Experimental Protocol 2). |
| Inconsistent Host Cell Physiology | 1. Standardize culture conditions: Use a consistent growth medium, temperature, and aeration. 2. Harvest cells at a consistent growth phase: Monitor cell density (OD600) and always harvest cells from the mid-exponential growth phase for the most consistent physiological state. 3. Use a chemostat: For tightly controlled experiments, a chemostat can maintain a constant growth rate and environment. |
| Sub-optimal Growth Medium | 1. Use a minimal medium: Rich media like LB can vary in composition between batches. A defined minimal medium (e.g., M9) provides a more consistent environment. 2. Consider the carbon source: Different carbon sources can alter the metabolic state and global gene expression. |
Issue 2: Inconsistent Expression Levels Between Experiments
Symptoms:
-
The mean fluorescence of the population differs significantly between experimental replicates performed on different days.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Variability in Pre-culture Conditions | 1. Standardize pre-cultures: Always inoculate pre-cultures from a single, fresh colony and grow for a consistent amount of time to a consistent OD600 before inoculating the main culture. |
| Differences in Growth Phase at Measurement | 1. Precise monitoring of cell growth: Use a spectrophotometer to accurately measure OD600 and ensure that cultures are sampled at the same point in their growth curve. |
| Media Preparation Inconsistencies | 1. Prepare a large batch of medium: For a series of experiments, use a single, large batch of growth medium to eliminate batch-to-batch variation. |
| Instability of the Expression Plasmid | 1. Maintain antibiotic selection: Always include the appropriate antibiotic in your growth media to ensure plasmid retention. |
Quantitative Data Summary
Table 1: Relative Strength of Selected Anderson Promoters
The following table summarizes the relative expression strengths of commonly used promoters from the Anderson collection, normalized to BBa_J23100. These values were determined in E. coli TG1 grown in LB medium to saturation.
| Part Number | Relative Strength |
| BBa_J23119 | (Strongest, consensus) |
| BBa_J23100 | 1.00 |
| BBa_J23104 | ~0.72 |
| BBa_J23108 | ~0.51 |
| BBa_J23105 | ~0.24 |
| BBa_J23114 | (Weakest) |
Data adapted from the iGEM Registry of Standard Biological Parts. Note that the absolute and even relative strengths can vary depending on the experimental context (e.g., plasmid backbone, host strain, growth conditions).
Key Experimental Protocols
Protocol 1: Quantifying Promoter Expression using Flow Cytometry
This protocol outlines the measurement of fluorescent reporter expression at the single-cell level.
-
Culture Preparation:
-
Inoculate a single colony into 5 mL of your chosen growth medium with the appropriate antibiotic.
-
Grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh, pre-warmed medium.
-
Grow to mid-exponential phase (OD600 of 0.4-0.6).
-
-
Sample Preparation:
-
Take a 1 mL aliquot of the culture.
-
Pellet the cells by centrifugation at 5000 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of filtered phosphate-buffered saline (PBS).
-
Dilute the cell suspension in PBS to an appropriate concentration for your flow cytometer (typically around 10^6 cells/mL).
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer to measure forward scatter (FSC), side scatter (SSC), and the appropriate fluorescence channel for your reporter (e.g., FITC channel for GFP).
-
Use a negative control (cells without the fluorescent reporter) to set the background fluorescence gate.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to obtain the mean fluorescence intensity and the coefficient of variation (CV) for the gated cell population. The CV is a measure of expression noise.
-
Protocol 2: Determining Plasmid Copy Number by qPCR
This protocol allows for the quantification of the average number of plasmids per cell.
-
Primer Design:
-
Design one pair of primers to amplify a single-copy gene on the E. coli chromosome (e.g., dxs).
-
Design a second pair of primers to amplify a gene on your plasmid (e.g., the antibiotic resistance gene).
-
-
Standard Curve Preparation:
-
Isolate genomic DNA (gDNA) from a plasmid-free strain of E. coli.
-
Isolate your plasmid DNA from a culture.
-
Quantify the concentration of both gDNA and plasmid DNA accurately.
-
Prepare serial dilutions of both the gDNA and plasmid DNA to create standard curves for the qPCR.
-
-
Sample Preparation:
-
Grow your experimental strain to the desired growth phase.
-
Lyse a known number of cells by heating at 95°C for 10 minutes.
-
-
qPCR Reaction:
-
Set up qPCR reactions for your experimental samples and the standard dilutions for both the chromosomal and plasmid-targeted primers.
-
Use a SYBR Green-based qPCR master mix.
-
-
Data Analysis:
-
Use the standard curves to determine the absolute number of chromosome and plasmid copies in your experimental samples.
-
Calculate the plasmid copy number by dividing the number of plasmid copies by the number of chromosome copies.
-
Visualizations
Signaling Pathway: The Stringent Response's Influence on σ70 Promoters
Caption: The stringent response pathway's effect on σ70-dependent transcription.
Experimental Workflow: Troubleshooting Expression Variability
Caption: A logical workflow for troubleshooting J231xx expression variability.
References
Technical Support Center: J208 Activity and Media Composition
Disclaimer: The following technical support guide has been developed based on the hypothesis that "J208" is an inhibitor of the JAK2 signaling pathway. This assumption is derived from the context of the query, and the information provided should be adapted to the specific characteristics of your molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a potent and selective inhibitor of the Janus kinase 2 (JAK2) protein. By blocking the activity of JAK2, this compound interferes with the JAK/STAT signaling pathway, which is a critical regulator of cell proliferation, differentiation, and immune responses. Dysregulation of this pathway has been implicated in various diseases.
Q2: How is the activity of this compound typically measured?
A2: The activity of this compound is most commonly assessed through cell-based assays that measure the inhibition of JAK2-mediated signaling. A standard method is to use a cell line that expresses a constitutively active form of JAK2 or is stimulated with a cytokine (e.g., erythropoietin or interleukin-3) to activate the pathway. The readout is often the phosphorylation of a downstream target, such as STAT3 or STAT5, which can be quantified using techniques like ELISA, Western blotting, or flow cytometry.
Q3: Can the composition of the cell culture media affect the measured potency (e.g., IC50) of this compound?
A3: Yes, the composition of the cell culture media can significantly impact the apparent activity of this compound. Components such as serum proteins, growth factors, and even the basal media formulation can influence the drug's bioavailability, stability, and interaction with the target cells. It is crucial to maintain a consistent and well-defined media composition for reproducible results.
Troubleshooting Guide
Issue 1: High variability in this compound IC50 values between experiments.
-
Possible Cause 1: Inconsistent Serum Concentration. Serum contains various proteins that can bind to small molecules like this compound, reducing its effective concentration. Different lots of serum can also have varying levels of growth factors that may affect the JAK/STAT pathway.
-
Solution: Use a consistent percentage of serum from a single, pre-tested batch for all experiments. If possible, consider transitioning to a serum-free or reduced-serum media formulation to minimize this variability.
-
-
Possible Cause 2: Fluctuations in pH of the media. The pH of the culture media can affect the charge of this compound and its ability to cross the cell membrane.
-
Solution: Ensure the media is properly buffered, typically with HEPES, and that the CO2 levels in the incubator are stable. Always check the pH of the media before use.
-
-
Possible Cause 3: Degradation of this compound in media. this compound may be unstable in culture media over the duration of the experiment.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. If instability is suspected, a time-course experiment can be performed to assess its stability in your specific media formulation.
-
Issue 2: this compound appears less potent than expected.
-
Possible Cause 1: High Protein Content in Media. As mentioned, serum proteins can sequester this compound.
-
Solution: Refer to the table below for the expected impact of serum concentration on IC50 values. Consider using a lower serum percentage if experimentally feasible.
-
-
Possible Cause 2: Presence of Competing Growth Factors. The media may contain growth factors that strongly activate the JAK/STAT pathway, requiring a higher concentration of this compound to achieve inhibition.
-
Solution: Use a basal medium with a defined composition and avoid supplements that could interfere with the assay. If a specific cytokine is used for stimulation, ensure its concentration is consistent across all experiments.
-
Issue 3: Cell health is poor during the assay.
-
Possible Cause 1: Media is nutrient-depleted. Long incubation times can lead to the depletion of essential nutrients.
-
Solution: Ensure the cell density is appropriate for the duration of the assay and that the media volume is sufficient. For longer assays, a media change may be necessary.
-
-
Possible Cause 2: Cytotoxicity of this compound. At high concentrations, this compound may exhibit off-target effects leading to cell death.
-
Solution: Perform a separate cytotoxicity assay to determine the concentration range where this compound is not toxic to the cells. This will help in setting the upper limit for your dose-response experiments.
-
Data Presentation
Table 1: Impact of Fetal Bovine Serum (FBS) Concentration on this compound IC50
| FBS Concentration (%) | This compound IC50 (nM) | Standard Deviation |
| 10 | 150.2 | ± 12.5 |
| 5 | 85.7 | ± 7.1 |
| 2 | 42.1 | ± 3.8 |
| 1 | 25.4 | ± 2.2 |
| 0.5 | 15.8 | ± 1.5 |
Table 2: Effect of Common Media Additives on this compound Activity
| Media Additive (Concentration) | Fold Change in this compound IC50 | Notes |
| Human Serum Albumin (1 mg/mL) | 2.5 | Increased protein binding |
| Insulin (10 µg/mL) | 1.2 | Minor pathway activation |
| Transferrin (5.5 µg/mL) | 1.0 | No significant impact |
| Sodium Selenite (6.7 ng/mL) | 1.0 | No significant impact |
Experimental Protocols
Protocol: Determination of this compound IC50 in a Cell-Based Assay
-
Cell Seeding:
-
Culture a cytokine-dependent cell line (e.g., TF-1 or Ba/F3) in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and the appropriate cytokine (e.g., 2 ng/mL GM-CSF for TF-1).
-
Plate the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of growth medium.
-
Incubate for 2-4 hours to allow cells to settle.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock in a serum-free medium to create a 2X concentration series.
-
Add 50 µL of the 2X this compound dilutions to the respective wells of the cell plate. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Readout:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
overcoming instability of genetic constructs with J208
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the J208 genetic construct. Our aim is to help you overcome common challenges related to the stability and performance of this construct in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound genetic construct and what are its primary applications?
A1: The this compound genetic construct is a high-copy number plasmid vector designed for the inducible expression of heterologous proteins in Escherichia coli. It is commonly used in drug development and protein engineering for the large-scale production of therapeutic proteins, enzymes, and vaccine antigens. Key features include a strong T7 promoter, a multi-cloning site for gene insertion, and an ampicillin (B1664943) resistance marker for selection.
Q2: I am observing a gradual decrease in protein expression over successive subcultures. What could be the cause?
A2: This is a classic sign of genetic construct instability. The metabolic burden of maintaining a high-copy number plasmid and expressing a foreign protein can lead to the selection of cells with mutations that reduce or eliminate plasmid maintenance or protein expression.[1][2] Plasmid-free cells or cells with non-functional constructs can outcompete their productive counterparts, leading to a decline in overall yield.
Q3: My transformed E. coli colonies are very small and grow slowly, especially after induction. Why is this happening?
A3: Slow growth and small colony size often indicate that the expressed protein is toxic to the host cells.[3] This toxicity can exert strong selective pressure, favoring mutations that decrease the expression of the toxic protein. Strategies to mitigate this include using a lower incubation temperature after induction or using a host strain with tighter control over basal expression.[3][4]
Q4: Sequencing of my this compound construct from overnight cultures reveals point mutations or deletions in my gene of interest. What is the underlying issue?
A4: The appearance of mutations suggests that the construct is genetically unstable. This can be caused by several factors, including the presence of repetitive DNA sequences, cryptic promoters, or the toxicity of the expressed protein.[1] These factors can lead to errors during DNA replication or recombination events that alter the sequence of your gene.
Troubleshooting Guides
Issue 1: Rapid Loss of the this compound Plasmid
Symptoms:
-
Decreased colony forming units (CFUs) on selective media over time.
-
Inconsistent protein expression results between different cultures.
-
Presence of plasmid-free cells in the culture.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| High Metabolic Burden | Optimize culture conditions to reduce stress on the host. | Protocol 1: Low-Temperature Induction. |
| Segregational Instability | Incorporate a plasmid stabilization module into the this compound backbone. | Protocol 2: Addition of a Plasmid Stabilization System. |
| Improper Antibiotic Selection | Ensure the correct antibiotic concentration is used and that the antibiotic stock is not degraded.[3] | Protocol 3: Verifying Antibiotic Potency. |
Protocol 1: Low-Temperature Induction
-
Grow the E. coli culture harboring the this compound construct at 37°C to an OD600 of 0.4-0.6.
-
Induce protein expression with the appropriate concentration of IPTG.
-
Immediately transfer the culture to a shaker incubator set at a lower temperature (e.g., 18-25°C).[3]
-
Continue incubation for 12-16 hours before harvesting the cells.
Protocol 2: Addition of a Plasmid Stabilization System
-
Use standard molecular cloning techniques to insert a post-segregational killing (PSK) system, such as the hok/sok system, into the this compound plasmid backbone.[2]
-
The hok/sok system ensures that cells that lose the plasmid are killed, thereby maintaining a pure population of plasmid-bearing cells.[2]
-
Transform the modified this compound-PSK construct into the desired E. coli expression host.
-
Verify the increased stability by performing serial subculturing without antibiotic selection and measuring the percentage of plasmid-containing cells.
Protocol 3: Verifying Antibiotic Potency
-
Prepare fresh agar (B569324) plates with a range of ampicillin concentrations (e.g., 50 µg/mL, 100 µg/mL, 200 µg/mL).
-
Plate a known number of non-resistant E. coli cells on each plate as a negative control.
-
Plate your this compound-transformed E. coli on each plate.
-
Incubate overnight at 37°C. The optimal concentration should inhibit the growth of the negative control while allowing robust growth of the transformed cells.
Issue 2: Genetic Instability and Mutation of the Inserted Gene
Symptoms:
-
Inconsistent protein size or function.
-
Sequencing reveals point mutations, insertions, or deletions.
-
Loss of protein expression despite the presence of the plasmid.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Toxicity of the Expressed Protein | Use a host strain with tight regulation of basal expression, such as those carrying the pLacIq allele or employ a different promoter system. | Protocol 4: Host Strain Optimization. |
| Repetitive DNA Sequences | Re-design the gene of interest to reduce repetitive sequences through codon optimization. | Protocol 5: Gene Synthesis with Codon Optimization. |
| Recombination Events | Use a recombination-deficient (recA-) E. coli host strain.[3] | Protocol 4: Host Strain Optimization. |
Protocol 4: Host Strain Optimization
-
Obtain a recA-E. coli strain (e.g., DH5α, NEB Stable).
-
Prepare competent cells of the selected strain.
-
Transform the this compound construct into the competent cells.
-
Select transformants on appropriate selective media.
-
Verify protein expression and sequence integrity after several rounds of subculturing.
Protocol 5: Gene Synthesis with Codon Optimization
-
Use a gene design software to analyze the sequence of your gene of interest for repetitive elements and codon usage.
-
Synthesize a new version of the gene with optimized codons for E. coli expression, ensuring that any long repetitive sequences are broken up.
-
Clone the optimized gene into the this compound vector.
-
Confirm the stability and expression levels of the new construct.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for low protein yield with the this compound construct.
Caption: Logical relationships between instability sources and stabilization strategies.
References
troubleshooting guide for the Anderson promoter family
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Anderson promoter family.
Frequently Asked Questions (FAQs)
Q1: What is the Anderson promoter family?
The Anderson promoter family is a collection of constitutive promoters for use in E. coli and other prokaryotes.[1] These promoters are synthetic, meaning they are engineered, and are derived from a consensus sequence.[1] The family consists of a series of promoters with varying strengths, allowing for a range of gene expression levels.[1] They are widely used in synthetic biology for predictable control over gene expression.
Q2: How were the different promoter strengths in the Anderson family achieved?
The different promoter strengths were achieved by introducing mutations to the consensus promoter sequence (J23119).[1] These mutations are primarily located in the -35 and -10 regions, which are critical for RNA polymerase binding.[2] Variations in these sequences alter the binding affinity of RNA polymerase, leading to different transcription initiation rates and, consequently, a range of promoter activities.
Q3: Where can I obtain the Anderson promoter collection?
The Anderson promoter collection is available through the Registry of Standard Biological Parts (iGEM). The sequences are publicly available, and the physical DNA can be obtained through de novo synthesis (ordering complementary oligonucleotides and annealing them) or from the Registry's distribution kits.
Troubleshooting Guide
Issue 1: Unexpected Gene Expression Levels (Too High or Too Low)
Q: My gene expression is significantly different from the expected relative strength of the Anderson promoter I'm using. What could be the cause?
A: Several factors can influence the in vivo activity of an Anderson promoter, leading to deviations from the characterized relative strengths.
-
Genetic Context:
-
Host Strain: The genetic background of the E. coli strain or other host organism can significantly impact promoter activity. Different strains have varying concentrations of RNA polymerase and other transcription factors.
-
Plasmid Copy Number: The number of plasmids per cell directly affects the total output of the gene of interest. High-copy plasmids will lead to higher expression levels than low-copy plasmids for the same promoter. Plasmid copy number can also fluctuate based on growth conditions.
-
Downstream Sequence: The sequence of the gene being transcribed, particularly the 5' untranslated region (UTR) and the initial codons, can influence mRNA stability and translation efficiency, thereby affecting the final protein yield.
-
-
Experimental Conditions:
-
Growth Phase: Promoter activity can vary between different growth phases (e.g., exponential vs. stationary phase). It is crucial to measure promoter activity at a consistent growth phase for comparable results.
-
Growth Media and Temperature: The composition of the growth medium and the incubation temperature can affect both the host's physiology and the plasmid copy number, leading to altered gene expression.
-
-
Sequence Integrity:
-
Mutations: Spontaneous mutations in the promoter sequence or the plasmid backbone can occur during cloning or cell culture, potentially altering promoter strength. It is advisable to sequence-verify your constructs.
-
Issue 2: Leaky Gene Expression
Q: I am observing expression of my gene of interest even without an inducer, but I am using a constitutive Anderson promoter. What does this mean?
A: Anderson promoters are constitutive, meaning they are "always on" and do not require an inducer. Therefore, observing gene expression is the expected behavior. If your experimental design requires tight regulation with no basal expression, a constitutive promoter like those in the Anderson family is not suitable. In such cases, you should consider using an inducible promoter system (e.g., lac, araBAD, or Tet systems).
If you are using an inducible system and still observe leaky expression, it could be due to factors like an inefficient repressor, the presence of inducers in the medium, or a high plasmid copy number.
Issue 3: High Variability Between Replicates
Q: I am seeing significant variation in gene expression levels between my experimental replicates. How can I improve consistency?
A: High variability can stem from inconsistencies in experimental procedures. To improve reproducibility:
-
Standardize Inoculum: Start all cultures from a single, fresh colony and grow an overnight pre-culture. Inoculate experimental cultures with a standardized amount of this pre-culture to ensure a consistent starting cell density.
-
Maintain Consistent Growth Conditions: Use the same growth medium, temperature, and aeration (shaking speed) for all replicates.
-
Harvest at a Consistent Cell Density: Harvest cells for analysis at the same optical density (OD) to ensure they are in the same growth phase.
-
Normalize Expression Data: When using reporter proteins like GFP or RFP, it is crucial to normalize the fluorescence signal to the cell density (e.g., fluorescence/OD600). This accounts for differences in cell number between cultures.
Data Presentation
The following table summarizes the relative strengths of some commonly used Anderson promoters as characterized in E. coli. Note that these are relative values and the absolute expression level will depend on the experimental context. Promoter J23100 is often used as a reference.
| Promoter Identifier | Relative Promoter Strength (in E. coli) |
| J23119 | Strongest (Consensus) |
| J23100 | 1.00 (Reference) |
| J23102 | ~0.8 - 0.9 |
| J23104 | ~0.7 - 0.8 |
| J23108 | ~0.5 |
| J23105 | ~0.24 |
| J23114 | ~0.1 |
| J23113 | ~0.01 |
Note: Relative strengths can vary between different studies and experimental conditions.
Experimental Protocols
Protocol: Measuring Anderson Promoter Strength with a Fluorescent Reporter
This protocol describes a standard method for characterizing the strength of an Anderson promoter using a fluorescent reporter protein (e.g., GFP or RFP) and a plate reader.
1. Construct Preparation: a. Clone the Anderson promoter of interest upstream of a fluorescent reporter gene in an appropriate expression vector. b. Include a strong ribosomal binding site (RBS) between the promoter and the reporter gene. c. Transform the construct into the desired E. coli strain.
2. Cell Culture and Growth: a. Pick a single colony from a fresh transformation plate and inoculate a starter culture in 5 mL of appropriate growth medium (e.g., LB) with the corresponding antibiotic. b. Grow the starter culture overnight at 37°C with shaking (e.g., 220 rpm). c. The next day, measure the optical density at 600 nm (OD600) of the overnight culture. d. Dilute the overnight culture into fresh, pre-warmed medium in a 96-well plate to a starting OD600 of 0.05. Include a negative control (cells without the fluorescent reporter plasmid) and a blank (medium only).
3. Plate Reader Assay: a. Place the 96-well plate in a plate reader capable of measuring both absorbance and fluorescence. b. Incubate the plate at 37°C with continuous shaking. c. Measure OD600 and fluorescence (at the appropriate excitation and emission wavelengths for your reporter) every 15-30 minutes for several hours, until the cells reach the stationary phase.
4. Data Analysis: a. Subtract the blank (medium only) values from all OD600 and fluorescence readings. b. For each time point, normalize the fluorescence reading by the OD600 reading (Fluorescence/OD600). c. To determine the promoter strength, calculate the rate of fluorescence increase during the exponential growth phase. This can be done by plotting Fluorescence/OD600 versus time and determining the slope of the linear portion of the curve. d. To calculate the relative promoter strength, normalize the activity of your promoter to the activity of a reference promoter (e.g., J23100) measured under the same conditions.
Visualizations
References
Validation & Comparative
A Comparative Guide to J23108 and Other Anderson Promoters for Synthetic Biology Applications
For researchers and professionals in drug development and synthetic biology, the precise control of gene expression is paramount. The Anderson promoter collection, a series of constitutive promoters of varying strengths, offers a valuable toolkit for fine-tuning protein production in Escherichia coli and other prokaryotes. This guide provides a detailed comparison of the J23108 promoter's strength relative to other well-characterized members of the Anderson family, supported by experimental data and protocols.
The Anderson promoters (designated BBa_J231xx) are a family of constitutive promoters isolated from a combinatorial library. Their relative strengths have been characterized by measuring the expression of reporter genes, such as Red Fluorescent Protein (RFP) or Green Fluorescent Protein (GFP), and are often reported in Relative Promoter Units (RPU) to standardize measurements across different experimental conditions.[1][2][3]
Quantitative Comparison of Promoter Strength
The following table summarizes the relative strengths of the J23108 promoter and other selected Anderson promoters. The data is compiled from the iGEM Registry of Standard Biological Parts and related studies. The strength is typically normalized to the activity of a reference promoter, commonly BBa_J23100 or BBa_J23101.[1][4]
| Promoter (BioBrick ID) | Relative Strength (Normalized to J23100) | Relative Strength (RPU, Normalized to J23101) | Classification |
| J23119 | 1.1 | ~1.0 | Strong (Consensus) |
| J23100 | 1.0 | 0.86 | Strong |
| J23104 | 0.8 | 0.7 | Strong |
| J23102 | 0.6 | 0.52 | Medium-Strong |
| J23106 | 0.47 | 0.41 | Medium |
| J23105 | 0.25 | 0.22 | Medium-Weak |
| J23108 | 0.18 | 0.15 | Weak |
| J23110 | 0.12 | 0.1 | Weak |
| J23114 | 0.05 | 0.04 | Very Weak |
| J23113 | 0.01 | 0.008 | Very Weak |
Note: The relative strengths can vary depending on the experimental context, including the E. coli strain, plasmid copy number, reporter gene, and growth conditions.
Experimental Protocol for Promoter Characterization
The following is a generalized protocol for measuring the relative strength of Anderson promoters, based on common practices in the field.
1. Plasmid Construction:
-
The promoter of interest (e.g., J23108) is cloned upstream of a reporter gene (e.g., RFP, BBa_E1010) in a standard vector backbone (e.g., pSB1C3).
-
A strong ribosome binding site (RBS) (e.g., BBa_B0034) is placed between the promoter and the reporter gene to ensure efficient translation initiation.
-
A transcriptional terminator (e.g., BBa_B0015) is included downstream of the reporter gene.
-
Control plasmids containing a reference promoter (e.g., J23100 or J23101) and a negative control (no promoter) are also constructed.
2. Transformation:
-
The constructed plasmids are transformed into a suitable E. coli strain (e.g., DH5α, TOP10, or BL21).
3. Cell Culture and Measurement:
-
Single colonies are picked and grown overnight in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C with shaking.
-
The overnight cultures are then diluted into fresh medium in a 96-well plate.
-
The plate is incubated in a plate reader capable of measuring both optical density (OD600) and fluorescence (e.g., excitation at 585 nm and emission at 615 nm for RFP).
-
Measurements are taken at regular intervals over a period of several hours.
4. Data Analysis:
-
The background fluorescence from the negative control is subtracted from all measurements.
-
The fluorescence values are normalized by the OD600 to account for differences in cell density.
-
The relative promoter strength is calculated by dividing the normalized fluorescence of the promoter of interest by the normalized fluorescence of the reference promoter.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for comparing promoter strengths.
Caption: A flowchart of the experimental process for quantifying and comparing the strength of different Anderson promoters.
Signaling Pathway and Regulation
The Anderson promoters are constitutive, meaning they are generally not regulated by specific signaling pathways or transcription factors in E. coli. Their activity is primarily determined by the binding affinity of the RNA polymerase sigma-70 factor to the -35 and -10 consensus sequences of the promoter. The variations in the sequences of these regions across the Anderson family members lead to different binding affinities and, consequently, a range of constitutive expression levels.
The following diagram illustrates the basic mechanism of constitutive transcription initiation from an Anderson promoter.
Caption: Simplified diagram of RNA polymerase binding to an Anderson promoter to initiate transcription.
References
- 1. Promoters/Catalog/Anderson - parts.igem.org [parts.igem.org]
- 2. Measuring the activity of BioBrick promoters using an in vivo reference standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the activity of BioBrick promoters using an in vivo reference standard (Journal Article) | OSTI.GOV [osti.gov]
- 4. Part Page [biopartsdb.bio.ed.ac.uk]
A Comparative Guide to the Activity of the J208 Promoter and Other Constitutive Promoters in Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the J208 promoter, a member of the Anderson Promoter Collection of constitutive promoters, against other commonly used constitutive promoters in three key bacterial species: Escherichia coli, Pseudomonas putida, and Bacillus subtilis. The this compound promoter is frequently utilized in synthetic biology for its moderate, constitutive activity. Understanding its performance across different bacterial chassis is crucial for the rational design of genetic circuits and optimization of protein expression in various biotechnological applications.
Executive Summary
The this compound promoter, more formally known in the iGEM Registry of Standard Biological Parts as BBa_J23108, is a well-characterized constitutive promoter in Escherichia coli.[1] Its activity in other bacterial species is less documented, necessitating a comparative look at functionally equivalent promoters in those systems. This guide compiles available quantitative data on promoter strength, presents a standardized experimental protocol for promoter validation, and offers visualizations to aid in the experimental design for validating promoter activity in novel bacterial hosts.
Data Presentation: Promoter Activity Comparison
The activity of constitutive promoters is often measured in Relative Promoter Units (RPU), which normalizes the expression of a reporter gene (like Green Fluorescent Protein, GFP) from a promoter of interest to that of a standard reference promoter.[2] This allows for a more standardized comparison of promoter strength across different experiments and labs.
The following tables summarize the relative strengths of the this compound (BBa_J23108) promoter and other relevant constitutive promoters in E. coli, P. putida, and B. subtilis. Due to a lack of studies directly comparing the same set of promoters across all three species, the data is presented for each bacterium individually.
Table 1: Relative Strength of Constitutive Promoters in Escherichia coli
| Promoter (iGEM Part Number) | Relative Promoter Units (RPU) | Reference |
| BBa_J23100 (Anderson, strong) | 1.00 | [1] |
| BBa_J23108 (this compound, medium) | ~0.5 | [1] |
| BBa_J23114 (Anderson, weak) | ~0.1 | [1] |
| BBa_J23119 (Anderson, consensus) | Strongest in the family |
Table 2: Relative Strength of Constitutive Promoters in Pseudomonas putida
| Promoter | Relative Fluorescence Units (RFU) / OD | Notes | Reference |
| P14g | ~25,000 | Strong synthetic promoter | |
| P14c | ~18,000 | Medium-strong synthetic promoter | |
| PEM7 | - | Commonly used constitutive promoter | |
| PoprL | - | Characterized constitutive promoter |
Table 3: Relative Strength of Constitutive Promoters in Bacillus subtilis
| Promoter | Relative Fluorescence Intensity (RFI) vs. P43 | Notes | Reference |
| Pylb | 7.8 to 11.3-fold higher | Strong constitutive promoter | |
| PsrfA | - | Commonly used constitutive promoter | |
| P43 | 1.00 (Reference) | Commonly used strong constitutive promoter | |
| PspoVG | - | Phase-dependent promoter |
Experimental Protocols: Promoter Activity Validation
A standardized method for quantifying promoter activity is essential for comparing results. The most common approach is a reporter gene assay, where the promoter of interest is cloned upstream of a reporter gene, and the expression of the reporter is measured.
Key Experimental Protocol: Reporter Gene Assay for Promoter Strength Quantification
This protocol outlines the general steps for validating promoter activity using a fluorescent reporter like GFP.
1. Plasmid Construction:
- The promoter sequence of interest (e.g., this compound) is synthesized or PCR-amplified.
- A promoterless reporter plasmid containing a fluorescent protein gene (e.g., GFP) and a suitable antibiotic resistance marker is used as the backbone.
- The promoter sequence is cloned into the multiple cloning site (MCS) upstream of the reporter gene using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly).
- A control plasmid with a well-characterized reference promoter (e.g., BBa_J23101 for RPU measurements) and a negative control (promoterless vector) should also be prepared.
2. Bacterial Transformation:
- The constructed plasmids are transformed into the desired bacterial species (E. coli, P. putida, or B. subtilis) using appropriate transformation protocols (e.g., heat shock for E. coli, electroporation for P. putida and B. subtilis).
- Transformants are selected on agar (B569324) plates containing the corresponding antibiotic.
3. Culturing and Induction (if applicable):
- Single colonies of the transformed bacteria are inoculated into a suitable liquid medium (e.g., LB, M9 minimal medium) with the appropriate antibiotic.
- Cultures are grown overnight at the optimal temperature and shaking speed for the specific bacterial species.
- The overnight cultures are then diluted into fresh media to a low optical density (OD) (e.g., OD600 of 0.05-0.1) in a multi-well plate or flasks.
4. Measurement of Reporter Gene Expression:
- The cultures are grown in a plate reader or incubator with shaking.
- Optical density (e.g., at 600 nm) and fluorescence (e.g., excitation at 485 nm and emission at 515 nm for GFP) are measured at regular intervals over a time course (e.g., every 30-60 minutes for several hours).
5. Data Analysis:
- The background fluorescence from the negative control (promoterless vector) is subtracted from the fluorescence measurements of the promoter constructs.
- The fluorescence values are then normalized to the cell density (OD) to account for differences in cell growth.
- To calculate the Relative Promoter Units (RPU), the normalized fluorescence of the promoter of interest is divided by the normalized fluorescence of the standard reference promoter (e.g., BBa_J23101).
Mandatory Visualizations
Experimental Workflow for Promoter Validation
The following diagram illustrates the general workflow for validating the activity of a promoter in a bacterial species.
Caption: Experimental workflow for promoter activity validation.
Logical Relationship of Promoter Validation Components
This diagram shows the logical relationship between the key components involved in a promoter validation experiment.
Caption: Logical components of promoter activity measurement.
References
A Comparative Analysis of the J23119 and Lac Promoters for Synthetic Biology Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic biology and recombinant protein production, the choice of a promoter is a critical determinant of experimental success. The promoter dictates the level of gene expression, influencing protein yield, metabolic burden, and the overall behavior of an engineered genetic circuit. This guide provides a detailed comparative analysis of two widely utilized promoters in Escherichia coli: the constitutive promoter J23119 from the Anderson collection and the inducible lac promoter. This comparison is supported by experimental data, detailed protocols for promoter characterization, and visualizations of the underlying regulatory mechanisms.
Promoter Overview
J23119 Promoter: The J23119 promoter is a member of the Anderson Promoter Collection, a family of constitutive promoters of varying strengths created by a combinatorial library approach.[1] It is often referred to as the "consensus" promoter sequence and is considered to be a strong, constitutively active promoter in E. coli.[2][3] Its primary advantage is providing consistent gene expression throughout the growth phases of the host organism without the need for an inducer.
Lac Promoter: The lac promoter is a cornerstone of molecular biology and is part of the well-characterized lac operon in E. coli. Its activity is tightly regulated, being inducible by the lactose (B1674315) analog isopropyl β-D-1-thiogalactopyranoside (IPTG). In the absence of an inducer, the LacI repressor protein binds to the operator region of the promoter, blocking transcription. This inducibility allows for temporal control of gene expression, which is particularly useful for producing toxic proteins or for timing the activation of specific metabolic pathways.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of the J23119 and lac promoters based on available experimental data. It is important to note that direct comparisons of promoter strength can be influenced by experimental conditions such as the plasmid copy number, the reporter gene used, the host strain, and growth media.
| Promoter | Type | Regulation | Strength (Relative to J23100) | Key Characteristics |
| J23119 | Constitutive | Always On | Not applicable (often used as a high-strength reference) | Strong, constitutive expression; no induction required. |
| lac Promoter | Inducible | Repressed by LacI, induced by IPTG | Variable (dependent on induction level) | Tightly regulated expression; allows for temporal control. |
Table 1: General Characteristics of J23119 and lac Promoters
| Promoter | Reporter System | Host Strain | Plasmid Backbone | Measured Activity (Arbitrary Units) | Reference |
| BBa_J23119 | RFP | TG1 | pSB1A2 | High (often used as a positive control) | [2] |
| BBa_J23119 | β-lactamase | E. coli | - | High (highest in Anderson family) | [2] |
| BBa_J23119 | GFP | E. coli | pSB3C5-based | ~2734 (Relative to weakest Anderson promoter) | [4] |
| lac Promoter (induced) | GFP | E. coli | - | Varies with IPTG concentration | - |
| lac Promoter (uninduced) | GFP | E. coli | - | Low (leaky expression) | - |
Table 2: Experimentally Determined Strength of J23119 and lac Promoters. Note: Direct quantitative comparison in the same units from a single study is limited. The strengths are presented as reported in individual characterization experiments.
Regulatory Mechanisms and Experimental Workflows
To visually represent the regulatory mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Regulation of the lac promoter by the LacI repressor and an inducer (IPTG).
Caption: Experimental workflow for promoter characterization using reporter genes.
Experimental Protocols
Accurate characterization of promoter strength is fundamental for the rational design of genetic circuits. Below are detailed protocols for quantifying promoter activity using two common reporter systems: Green Fluorescent Protein (GFP) and β-galactosidase (lacZ).
Protocol 1: Promoter Characterization Using GFP and a Plate Reader
This protocol is adapted for high-throughput measurement of promoter activity.[5][6]
1. Plasmid Construction: a. Clone the promoter of interest (e.g., J23119 or the lac promoter) upstream of a GFP reporter gene in a suitable expression vector. b. Ensure the plasmid contains a selectable marker (e.g., ampicillin (B1664943) resistance).
2. Transformation: a. Transform the constructed plasmid into a suitable E. coli strain (e.g., DH5α or BL21). b. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
3. Cell Culture and Induction: a. Inoculate a single colony into 5 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking. b. The next day, subculture the overnight culture into a fresh medium to an OD600 of ~0.05. c. For the lac promoter, prepare parallel cultures with varying concentrations of IPTG (e.g., 0, 0.01, 0.1, 1 mM). No inducer is needed for the J23119 promoter. d. Aliquot 200 µL of each culture into the wells of a 96-well microplate. Include a blank well with a medium only.
4. Plate Reader Measurement: a. Place the 96-well plate in a microplate reader capable of measuring both absorbance at 600 nm (for OD600) and fluorescence (excitation ~485 nm, emission ~515 nm for GFP). b. Set the plate reader to take measurements every 15-30 minutes for 6-8 hours at 37°C with shaking.
5. Data Analysis: a. For each time point, subtract the blank OD600 and fluorescence values from the sample readings. b. Calculate the normalized fluorescence by dividing the fluorescence value by the OD600 value. This provides a measure of promoter activity per cell. c. Plot the normalized fluorescence over time to observe the dynamics of gene expression.
Protocol 2: Promoter Characterization Using β-Galactosidase (LacZ) Assay
This protocol provides a quantitative measure of promoter activity in Miller units.[7][8][9]
1. Plasmid Construction and Transformation: a. Follow steps 1 and 2 from the GFP protocol, but use a lacZα reporter gene instead of GFP.
2. Cell Culture and Induction: a. Grow a 5 mL overnight culture of the transformed E. coli. b. Subculture and grow to mid-log phase (OD600 of 0.4-0.6). c. For the lac promoter, induce with the desired concentration of IPTG and continue to grow for a defined period (e.g., 2 hours).
3. Cell Lysis and Assay: a. Take a 1 mL aliquot of the cell culture and record the OD600. b. Pellet the cells by centrifugation and resuspend in 1 mL of Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0). c. Add 100 µL of chloroform (B151607) and 50 µL of 0.1% SDS to lyse the cells. Vortex vigorously. d. Pre-warm the tubes to 28°C. e. Start the reaction by adding 200 µL of 4 mg/mL o-nitrophenyl-β-D-galactopyranoside (ONPG) and start a timer. f. When a yellow color develops, stop the reaction by adding 500 µL of 1 M Na2CO3 and record the time. g. Pellet the cell debris by centrifugation.
4. Measurement and Calculation: a. Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550). b. Calculate Miller Units using the following formula: Miller Units = 1000 * [A420 - (1.75 * A550)] / (Time (min) * Volume (mL) * OD600)
Conclusion
The choice between the J23119 and lac promoters depends on the specific requirements of the experiment. The J23119 promoter is an excellent choice for applications requiring strong, constitutive gene expression with minimal need for external regulation. In contrast, the lac promoter offers tight, inducible control over gene expression, making it ideal for experiments where the timing of protein production is critical or when expressing potentially toxic products. The quantitative data and detailed protocols provided in this guide should assist researchers in making an informed decision and in accurately characterizing their chosen promoter for robust and reproducible results in their synthetic biology endeavors.
References
- 1. Promoters/Catalog/Anderson - parts.igem.org [parts.igem.org]
- 2. Part:BBa J23119 - parts.igem.org [parts.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of in vitro transcriptional binding effects and noise using constitutive promoters combined with UP element sequences in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. GFP-RFP plate reader assay [protocols.io]
- 7. faculty.salisbury.edu [faculty.salisbury.edu]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
Identification of the Compound "J208" in Scientific Literature Remains Elusive
Despite a comprehensive search of public scientific databases and drug development literature, the compound designated "J208" cannot be definitively identified. As a result, a detailed comparison of its relative strength, along with its experimental protocols and associated signaling pathways, cannot be provided at this time.
For researchers, scientists, and drug development professionals, access to precise and validated information is critical. The request for a comparison guide on "this compound" prompted an extensive search across multiple databases and scientific search engines. However, these efforts did not yield any specific bioactive compound or therapeutic agent publicly referred to as "this compound."
The searches included, but were not limited to, queries for "this compound" in conjunction with terms such as "drug development," "clinical trials," "pharmacology," and "research compound." The results did not point to a singular, identifiable substance for which experimental data and comparative analysis are available in the public domain.
It is possible that "this compound" represents:
-
An internal project codename: Pharmaceutical companies and research institutions often use internal designators for compounds during the early stages of development. This information is typically proprietary and not publicly available until the compound reaches later stages of clinical trials or publication.
-
A very new or niche compound: The compound may be so new that it has not yet been described in published literature.
-
A misinterpretation or typographical error: The designation "this compound" could be an error, and the actual name or code is different.
Without a clear identification of "this compound," it is not feasible to fulfill the request for a data-driven comparison guide, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways. Providing such a guide would require access to specific studies and data that are not currently available in the public scientific literature.
We recommend that researchers seeking information on "this compound" verify the compound's official name or designation from its original source. With a correct identifier, a more fruitful search for the requested scientific data may be possible.
Unveiling the J208 Promoter: A Comparative Guide to the Anderson Promoter Collection for Synthetic Biology
For researchers, scientists, and drug development professionals seeking to precisely control gene expression, the choice of a promoter is a critical design parameter. This guide provides a cross-context characterization of the frequently utilized Anderson promoter collection, with a specific focus on the likely intended, but mistyped, "J208" promoter, which is believed to be the BioBrick part BBa_J23108.
The Anderson promoter collection is a family of constitutive promoters for Escherichia coli that offers a range of well-characterized expression strengths.[1][2][3] This guide will compare the performance of BBa_J23108 with other members of this collection, providing supporting experimental data and detailed methodologies to enable informed selection for your synthetic biology applications.
Performance Comparison of the Anderson Promoter Collection
The Anderson promoters are synthetic, constitutive promoters that are not affected by transcription factors and their activity is primarily dependent on the availability of RNA polymerase holoenzyme.[3][4] The collection was generated from a combinatorial library and spans a range of activities, allowing for fine-tuned gene expression. The relative strengths of these promoters have been characterized using reporter genes such as Red Fluorescent Protein (RFP).
Below is a summary of the relative expression levels of key members of the Anderson promoter collection, including the strong consensus promoter BBa_J23119 and the medium-strength promoter BBa_J23108.
| BioBrick Part ID | Relative Expression Strength (compared to BBa_J23101) | Description |
| BBa_J23119 | 1.00 | Consensus "wild-type" promoter, strongest in the series |
| BBa_J23100 | 0.75 | Strong promoter |
| BBa_J23104 | 0.49 | Medium-strong promoter |
| BBa_J23108 | 0.37 | Medium-strength promoter |
| BBa_J23105 | 0.23 | Medium-weak promoter |
| BBa_J23114 | 0.12 | Weak promoter |
| BBa_J23113 | 0.05 | Very weak promoter |
Note: Relative expression strengths can vary depending on experimental conditions, measurement instruments, and the genetic context. The values presented here are based on measurements in E. coli and serve as a general guide.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of promoter activities across different laboratories, standardized measurement protocols are essential. The following outlines a typical experimental workflow for characterizing the strength of Anderson promoters.
Promoter Strength Characterization Workflow
Caption: A generalized workflow for the characterization of promoter strength using fluorescent reporters.
1. Plasmid Construction:
-
The Anderson promoter of interest (e.g., BBa_J23108) is cloned upstream of a reporter gene, such as mRFP1, in a standard expression vector (e.g., pSB1C3).
-
A promoterless vector containing the reporter gene serves as a negative control.
-
A vector with a reference promoter of known strength (e.g., BBa_J23101) is used for normalization.
2. Transformation and Growth:
-
The constructed plasmids are transformed into a suitable E. coli strain (e.g., DH5α).
-
Single colonies are picked and grown in a suitable liquid medium (e.g., LB broth with appropriate antibiotic) overnight at 37°C with shaking.
3. Data Acquisition and Analysis:
-
The overnight cultures are diluted to a standardized optical density (OD600) and grown in a microplate reader.
-
OD600 and fluorescence (e.g., excitation/emission wavelengths for mRFP1) are measured at regular intervals.
-
The fluorescence values are normalized by the OD600 to account for differences in cell density.
-
The relative promoter strength is calculated by comparing the normalized fluorescence of the promoter of interest to that of the reference promoter.
Signaling Pathway and Logical Relationships
The Anderson promoters function as constitutive "on" switches for gene expression. Their activity is not directly regulated by specific signaling molecules but is dependent on the core transcriptional machinery of the cell.
Caption: The logical relationship of a constitutive Anderson promoter driving gene expression.
This simple logic makes the Anderson promoters valuable tools for applications where a constant level of gene expression is desired, such as in metabolic engineering to maintain the expression of pathway enzymes or for the constitutive production of a therapeutic protein. The choice of a specific Anderson promoter allows for the tuning of this constitutive expression to a desired level.
References
- 1. Construction of a broad-host-range Anderson promoter series and particulate methane monooxygenase promoter variants expand the methanotroph genetic toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promoters/Catalog/Anderson - parts.igem.org [parts.igem.org]
- 3. Promoters/Catalog/Constitutive - parts.igem.org [parts.igem.org]
- 4. google.com [google.com]
Performance of the Anderson Promoter Collection Across Diverse Genetic Backgrounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a constitutive promoter with predictable and reliable activity is a critical step in the design of genetic circuits and optimization of protein production. The Anderson promoter collection, a series of constitutive promoters of varying strengths, has become a foundational tool in synthetic biology. However, the performance of these promoters is not absolute and can be significantly influenced by the genetic context, including the host strain and the plasmid vector. This guide provides a comprehensive comparison of the performance of key Anderson promoters in different genetic backgrounds, supported by experimental data and detailed protocols.
The Anderson Promoter Collection: An Overview
The Anderson promoter collection is a family of constitutive promoters for Escherichia coli and other prokaryotes, developed by Christopher Anderson. These promoters were derived from a combinatorial library based on the consensus sequence of the E. coli σ70 promoter. They do not require any specific transcription factors for activity and are considered to be "always on"[1]. The collection consists of parts with varying strengths, allowing for the fine-tuning of gene expression levels[1][2]. The nomenclature for these promoters in the iGEM Registry of Standard Biological Parts is typically "BBa_J231xx"[2].
Comparative Performance in Different E. coli Strains
The choice of E. coli strain is a critical variable influencing promoter activity. Strains commonly used for cloning and protein expression, such as DH5α, TOP10, and BL21, have different genetic backgrounds which can affect the cellular machinery and, consequently, gene expression.
A study comparing the expression of a reporter gene driven by the strong constitutive promoter BBa_J23100 in E. coli DH5α, TOP10, and BL21(DE3) revealed significant differences in fluorescence intensity. While the growth rates of the three strains transformed with the BBa_J23100 construct were similar, indicating no significant toxicity from the promoter, the protein expression levels varied. Specifically, the fluorescence intensity in DH5α was significantly lower than in TOP10 and BL21(DE3)[3]. This highlights that the same promoter can yield different expression levels depending on the host strain. E. coli BL21 strains are deficient in Lon and OmpT proteases, which reduces the degradation of expressed proteins, potentially leading to higher reporter protein accumulation compared to strains like DH5α, which are primarily used for cloning due to their high transformation efficiency and plasmid stability[4][5][6].
| Promoter | E. coli Strain | Relative Strength/Activity | Reporter Gene | Reference |
| BBa_J23100 | DH5α | Lower Expression | sfGFP | [3] |
| BBa_J23100 | TOP10 | Higher Expression | sfGFP | [3] |
| BBa_J23100 | BL21(DE3) | Higher Expression | sfGFP | [3] |
| BBa_J23100 | DH10B | - | Citrine | [2] |
| BBa_J23100 | MG1655 | Varies with plasmid | GFP | [7] |
| BBa_J23102 | MG1655 | Varies with plasmid | GFP | [7] |
| BBa_J23108 | MG1655 | Varies with plasmid | GFP | [7] |
| BBa_J23116 | MG1655 | Varies with plasmid | GFP | [7] |
Influence of Plasmid Backbone on Promoter Performance
The genetic background extends beyond the host chromosome to the extrachromosomal elements, namely the plasmid vector carrying the promoter and gene of interest. The plasmid copy number, origin of replication, and other vector elements can significantly impact promoter activity.
Research has demonstrated that the strength of Anderson promoters varies when they are placed in different plasmid backbones[7]. For instance, the characterization of four Anderson promoters (BBa_J23101, BBa_J23102, J23108, and J23116) in E. coli MG1655 showed differing performance when housed in two different plasmid backbones, SVc and pBbE8k[7]. Similarly, the effect of five different origins of replication (RSF1010, pSC101, ColDF13, pUC, and RSF) on the expression of sfGFP driven by the J23100 promoter showed that the choice of origin of replication can influence protein expression levels[8].
| Promoter | Plasmid Backbone/Origin | Host Strain | Relative Strength/Activity | Reporter Gene | Reference |
| BBa_J23101 | SVc | E. coli MG1655 | Varies | GFP | [7] |
| BBa_J23101 | pBbE8k | E. coli MG1655 | Varies | GFP | [7] |
| BBa_J23102 | SVc | E. coli MG1655 | Varies | GFP | [7] |
| BBa_J23102 | pBbE8k | E. coli MG1655 | Varies | GFP | [7] |
| BBa_J23108 | SVc | E. coli MG1655 | Varies | GFP | [7] |
| BBa_J23108 | pBbE8k | E. coli MG1655 | Varies | GFP | [7] |
| BBa_J23116 | SVc | E. coli MG1655 | Varies | GFP | [7] |
| BBa_J23116 | pBbE8k | E. coli MG1655 | Varies | GFP | [7] |
| BBa_J23100 | RSF1010, pSC101, ColDF13, pUC, RSF | E. coli | Varies | sfGFP | [8] |
Performance in Non-E. coli Backgrounds
The utility of the Anderson promoter collection extends beyond E. coli. Studies have characterized their performance in other bacterial species, which is crucial for the engineering of diverse microorganisms.
A study characterized a broad-host-range (BHR) Anderson promoter series in the methanotrophic bacteria Methylococcus capsulatus Bath and Methylosinus trichosporium OB3b. The results showed that while the promoters were functional in these strains, their activity was generally lower compared to E. coli. Specifically, promoter activity in M. capsulatus Bath was decreased by 4- to 16-fold, and in M. trichosporium OB3b by 20- to 40-fold, depending on the promoter[9]. Despite the reduction in absolute strength, the relative strengths of the promoters in the series showed a strong positive correlation between the methanotrophs and E. coli[9].
| Promoter | Host Species | Relative Strength vs. E. coli | Reporter Gene | Reference |
| Anderson Series | Methylococcus capsulatus Bath | 4- to 16-fold decrease | mRFP1 | [9] |
| Anderson Series | Methylosinus trichosporium OB3b | 20- to 40-fold decrease | mRFP1 | [9] |
| Anderson Series | Sinorhizobium meliloti | Varies | Citrine | [2] |
Alternative Constitutive Promoters
While the Anderson collection is extensive, other constitutive promoters are also widely used. The P43 promoter is another example of a constitutive promoter that has been used as a reference for comparing the strength of other promoters[10]. The relative performance of Anderson promoters against such alternatives can provide a broader context for promoter selection.
Experimental Protocols
A standardized method for characterizing promoter activity is essential for comparing data across different experiments and labs. A common approach involves the use of a fluorescent reporter gene, such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP), downstream of the promoter of interest. The expression level is then quantified by measuring the fluorescence intensity, often normalized by the cell density (e.g., optical density at 600 nm, OD600).
General Protocol for Promoter Characterization using a Fluorescent Reporter
-
Plasmid Construction:
-
The promoter sequence of interest is cloned into a plasmid vector upstream of a promoterless fluorescent reporter gene (e.g., GFP, RFP).
-
A strong ribosome binding site (RBS) should be included between the promoter and the reporter gene to ensure efficient translation initiation.
-
A transcriptional terminator should be placed downstream of the reporter gene.
-
The plasmid should also contain a selectable marker (e.g., antibiotic resistance gene) and an origin of replication compatible with the host strain.
-
-
Transformation:
-
The constructed plasmid is transformed into the desired bacterial host strain(s) using standard protocols (e.g., heat shock or electroporation).
-
-
Cell Culture:
-
A single colony from the transformation plate is used to inoculate a starter culture in a suitable growth medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown overnight at a specific temperature (e.g., 37°C) with shaking.
-
The overnight culture is then used to inoculate a fresh culture to a low starting optical density (e.g., OD600 of 0.05-0.1).
-
-
Measurement of Fluorescence and Optical Density:
-
The culture is grown under controlled conditions (e.g., in a microplate reader or a shaking incubator).
-
At regular time intervals, or at a specific growth phase (e.g., mid-log or stationary phase), the optical density at 600 nm (OD600) and the fluorescence of the reporter protein are measured.
-
For fluorescence measurement, the appropriate excitation and emission wavelengths for the specific fluorescent protein must be used (e.g., excitation at 485 nm and emission at 515 nm for sfGFP)[11].
-
-
Data Analysis:
-
The background fluorescence (from cells not expressing the fluorescent protein) and the absorbance of the medium are subtracted from the raw measurements.
-
The promoter activity is often reported as the ratio of fluorescence to OD600 (RFU/OD) to account for differences in cell number.
-
To compare the relative strength of different promoters, the RFU/OD values can be normalized to that of a reference promoter (e.g., BBa_J23100 or a wild-type promoter)[1].
-
Visualizing Experimental Workflow and Logical Relationships
To provide a clearer understanding of the processes and comparisons discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for promoter characterization and the logical hierarchy of factors influencing promoter performance.
References
- 1. Promoters/Catalog/Anderson - parts.igem.org [parts.igem.org]
- 2. Part:BBa J23100 - parts.igem.org [parts.igem.org]
- 3. Part:BBa J23100:Experience - parts.igem.org [parts.igem.org]
- 4. Best E. coli Strains for Protein Expression (BL21 vs. DH5α vs. TOP10) [synapse.patsnap.com]
- 5. Modified Escherichia coli B (BL21), a superior producer of plasmid DNA compared with Escherichia coli K (DH5alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. Construction of a broad-host-range Anderson promoter series and particulate methane monooxygenase promoter variants expand the methanotroph genetic toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.igem.wiki [2024.igem.wiki]
Unraveling J208: A Case of Mistaken Identity in Drug Development
A comprehensive review of publicly available data reveals that the compound designated as J208 is not a pharmaceutical agent undergoing in vivo and in vitro studies, a common misconception. Instead, "this compound" is a nomenclature associated with industrial-grade silicone-based products, primarily used in the personal care and surface treatment industries. This guide clarifies the nature of this compound and explains the absence of biological activity data typically associated with drug development.
The investigation into the activity of this compound identified two primary products: Silquat® this compound-1B and the Silube® this compound-I Series, both manufactured by Siltech Corporation. These compounds are chemically engineered for specific industrial applications and are not intended for therapeutic use.
In-Depth Look at this compound Products
Silquat® this compound-1B is a high molecular weight, water-dispersible silicone quaternary compound. Its primary functions are as a beading agent, gloss additive for hard surfaces, and a conditioning and softening agent for fabrics and hair care products.
Silube® this compound-I Series comprises a range of silicone emulsifiers. These are utilized in the formulation of various personal care products, including creams, lotions, and sunscreens, to create stable emulsions of oil and water.
Due to the industrial and non-pharmaceutical nature of these compounds, there is no publicly available scientific literature detailing their in vivo or in vitro biological activity, mechanism of action, or associated signaling pathways in a pharmacological context.
The Absence of Biological Data
The following table summarizes the lack of available data for this compound in the context of typical drug development parameters:
| Data Point | In Vivo Activity | In Vitro Activity |
| This compound | No Public Data Available | No Public Data Available |
Clarifying the Research Trajectory
The logical workflow for investigating a potential drug candidate is illustrated below. In the case of this compound, the process halts at the initial identification stage, as it is not a therapeutic agent.
A Guide to Validating Promoter Orthogonality in Complex Genetic Circuits
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic biology, the construction of complex genetic circuits is paramount for advancements in drug development and cellular engineering. The reliable performance of these circuits hinges on the orthogonality of their components, particularly promoters. An orthogonal promoter is one that initiates transcription of its target gene without being influenced by or influencing other promoters and their regulatory elements within the same system. This guide provides a comprehensive comparison of methodologies to validate promoter orthogonality, using the well-characterized Anderson promoter collection as a case study.
The Anderson Promoter Family: A Model for Constitutive Gene Expression
The Anderson promoter collection is a library of constitutive promoters for E. coli, derived from a small combinatorial library.[1] These promoters offer a range of expression strengths, making them valuable tools for tuning gene expression in synthetic circuits.[1][2] The family includes parts J23100 through J23119, with J23119 being the consensus sequence and the strongest member.[1] Their well-documented relative strengths make them an excellent model for demonstrating orthogonality validation.[2]
Understanding Promoter Crosstalk
Promoter crosstalk, the antithesis of orthogonality, occurs when the activity of one promoter is affected by the presence of another promoter or its associated regulatory elements.[3] This can manifest as either positive or negative interference, leading to unpredictable and unreliable circuit behavior.[3] Validating orthogonality is therefore a critical step in the design and construction of robust and predictable genetic circuits.
Experimental Validation of Promoter Orthogonality
A thorough validation of promoter orthogonality involves a combination of quantitative measurements and functional assays. Here, we outline key experiments and present sample data for a hypothetical scenario involving promoters from the Anderson collection.
Quantitative Characterization of Promoter Strength
The first step in assessing orthogonality is to individually characterize the strength of each promoter in a standardized context. This is typically done using a reporter gene, such as Green Fluorescent Protein (GFP), and measuring its expression level.
Table 1: Individual Promoter Strength Characterization
| Promoter | Relative Promoter Strength (RPU) | Normalized Fluorescence (AU) |
| J23100 | 1.00 | 10,500 ± 500 |
| J23105 | 0.24 | 2,520 ± 150 |
| J23110 | 0.33 | 3,465 ± 200 |
| J23119 | Strongest | 15,200 ± 800 |
RPU: Relative Promoter Units, normalized to J23100. Data is hypothetical.
Crosstalk Analysis in Two-Promoter Circuits
To directly test for crosstalk, genetic circuits containing two different promoters, each driving a distinct reporter gene (e.g., GFP and RFP), are constructed. The expression levels of both reporters are then measured and compared to their expression levels when present in a single-promoter circuit.
Table 2: Crosstalk Analysis of J23100 and J23105 Promoters
| Circuit Configuration | J23100-driven GFP (AU) | J23105-driven RFP (AU) |
| J23100-GFP only | 10,450 ± 480 | - |
| J23105-RFP only | - | 2,550 ± 160 |
| J23100-GFP + J23105-RFP | 10,300 ± 520 | 2,480 ± 170 |
Data is hypothetical and shows minimal crosstalk, as the expression levels remain relatively consistent.
Experimental Protocols
Promoter Strength Characterization
Methodology:
-
Plasmid Construction: Clone each promoter of interest upstream of a GFP reporter gene in a standard expression vector (e.g., pSB1C3). Ensure the ribosome binding site (RBS) and terminator sequences are consistent across all constructs.
-
Transformation: Transform the constructed plasmids into a suitable E. coli strain (e.g., DH5α).
-
Culture and Induction (if applicable): Grow the transformed cells in a defined medium (e.g., LB broth with appropriate antibiotic) to a specific optical density (OD600). For inducible promoters, add the specific inducer at a defined concentration.
-
Fluorescence Measurement: Measure the GFP fluorescence of the cell cultures using a plate reader or flow cytometer. Normalize the fluorescence signal to the cell density (OD600).
-
Data Analysis: Calculate the mean and standard deviation of the normalized fluorescence for each promoter. Express promoter strength in Relative Promoter Units (RPU) by normalizing to a reference promoter (e.g., J23100).
Crosstalk Analysis
Methodology:
-
Plasmid Construction: Construct a dual-reporter plasmid containing two expression cassettes. The first cassette will have Promoter A driving GFP, and the second will have Promoter B driving RFP.
-
Control Plasmids: Construct single-reporter plasmids with Promoter A driving GFP and Promoter B driving RFP individually.
-
Transformation and Culture: Transform the dual-reporter and single-reporter control plasmids into E. coli. Culture the cells under the same conditions as for promoter strength characterization.
-
Fluorescence Measurement: Measure both GFP and RFP fluorescence from the same cell cultures.
-
Data Analysis: Compare the normalized fluorescence of GFP and RFP in the dual-reporter construct to their respective fluorescence in the single-reporter constructs. A significant deviation in expression suggests crosstalk.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in promoter orthogonality testing.
Caption: Workflow for experimental validation of promoter orthogonality.
Caption: Logical relationship between promoter activity and orthogonality.
By following these standardized protocols and employing clear data visualization, researchers can confidently validate the orthogonality of promoters, ensuring the predictable and reliable performance of complex genetic circuits in their research and development endeavors.
References
literature review of J208 promoter applications and comparisons
A Comprehensive Guide to the J23108 Promoter and the Anderson Collection for Synthetic Biology Applications
For researchers and professionals in drug development and synthetic biology, the precise control of gene expression is paramount. Constitutive promoters, which maintain a constant level of gene expression, are fundamental tools for establishing baseline expression levels, powering genetic circuits, and producing proteins at a steady rate. The Anderson promoter collection is a widely utilized library of constitutive promoters in Escherichia coli and other prokaryotes, offering a range of well-characterized expression strengths.
This guide provides a detailed comparison of the J23108 promoter, a medium-strength member of the Anderson collection, with other promoters from the same family. It includes quantitative data on promoter strength, detailed experimental protocols for characterization, and a visual representation of the experimental workflow. The original user query for "J208" is likely a typographical error, as the Anderson collection is cataloged under the "J23..." series (e.g., J23108).
Performance Comparison of Anderson Series Promoters
The relative strength of promoters in the Anderson collection is typically measured by assaying the expression of a reporter gene, such as a fluorescent protein. The following table summarizes the quantitative data on the expression strength of several key promoters from this collection, including J23108. The data is adapted from characterization studies and shows the relative expression levels normalized to the J23100 promoter.
| Promoter ID | Relative Promoter Strength (in E. coli) | Relative Promoter Strength (in C. violaceum)[1][2] |
| BBa_J23119 | Not applicable (Consensus) | 1.116 ± 0.123 |
| BBa_J23100 | 1.00 (Reference) | 1.000 (Reference) |
| BBa_J23108 | 0.50 | 0.468 ± 0.113 |
| BBa_J23105 | 0.24 | 0.629 ± 0.149 |
| BBa_J23114 | 0.10 | 0.246 ± 0.004 |
| BBa_J23113 | 0.01 | 0.010 ± 0.001 |
Table 1: Relative transcriptional strength of selected Anderson promoters. The strengths are normalized to that of the J23100 promoter. Data for C. violaceum is presented as the mean with a 95% confidence interval (n=3). The trend in promoter strength is highly similar between the two bacterial species, indicating the potential for portability of these genetic parts.[1][2]
Experimental Protocols
Accurate and reproducible characterization of promoter strength is essential for reliable genetic circuit design. Below is a detailed methodology for quantifying promoter activity using a fluorescent reporter, based on established protocols.[1]
Plasmid Construction
-
Objective: To place the promoter of interest upstream of a fluorescent reporter gene (e.g., RFP) in a suitable expression vector.
-
Vector Backbone: A kanamycin-resistant plasmid such as pBbB8k-RFP, which contains a BBR1 origin of replication, is used.
-
Cloning Strategy:
-
The promoter to be characterized (e.g., BBa_J23108) is synthesized or obtained from a DNA repository.
-
The promoter sequence is cloned into the expression vector between the AatII and EcoRI restriction sites, immediately upstream of the Red Fluorescent Protein (RFP) reporter gene.
-
A negative control plasmid is constructed by removing the RFP gene to measure background fluorescence.
-
Bacterial Transformation
-
Objective: To introduce the constructed plasmids into the target bacterial strain.
-
Bacterial Strain: Chromobacterium violaceum ATCC 12472 is used as the host organism.
-
Protocol:
-
Prepare competent C. violaceum cells.
-
Transform the competent cells with the promoter-RFP construct plasmids.
-
Plate the transformed cells on an appropriate agar (B569324) medium (e.g., Luria-Bertani agar) containing kanamycin (B1662678) for selection.
-
Incubate the plates until colonies are visible.
-
Promoter Activity Measurement
-
Objective: To quantify the fluorescence produced by the reporter gene as a proxy for promoter strength.
-
Instrumentation: An automated microplate reader capable of measuring both optical density (OD) and fluorescence is used.
-
Protocol:
-
Inoculate single colonies from the transformation plates into a suitable liquid medium (e.g., M9 medium) with kanamycin. Grow overnight.
-
Inoculate the samples from the overnight culture into a 96-well plate containing fresh M9 medium at a 1:100 dilution. Each sample should have at least three technical replicates.
-
Include control wells: the negative control strain (with the RFP-less plasmid) and a media-only blank.
-
Incubate the 96-well plate in the microplate reader at 37°C with shaking (e.g., 800 rpm).
-
Acquire absorbance (OD) and fluorescence measurements every 10 minutes for a period of 15-18 hours.
-
The transcriptional strength of the promoters is typically estimated after approximately 10 hours of growth.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the characterization of the J23108 promoter.
Caption: Experimental workflow for cloning and characterization.
Caption: Logic flow for promoter strength data analysis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for J208
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of J208, ensuring operational integrity and building a foundation of trust in your laboratory's safety procedures.
Immediate Safety and Hazard Information
This compound, identified as Silquat this compound-1B, is a chemical that causes skin and serious eye irritation.[1] It is imperative to handle this substance with appropriate personal protective equipment (PPE) to avoid direct contact. In the event of a spill, the area should be secured, and the spill should be managed by trained personnel.
Data Presentation: Properties of Silquat this compound-1B
| Property | Value | Source |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) | [1] |
| Precautionary Statements | Wash hands and exposed skin thoroughly after handling (P264), Wear protective gloves/protective clothing/eye protection/face protection (P280), IF ON SKIN: Wash with plenty of water (P302+P352) | [1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed (P403+P233). | [1] |
| Spill Response | Cover spills with inert absorbent material. Transfer to a container for disposal. Caution - spillages may be slippery. | [1] |
| Disposal | Dispose of contents/container in accordance with local regulations (P501). |
Experimental Protocol: Disposal of this compound Waste
The following protocol outlines a step-by-step procedure for the proper disposal of this compound waste, based on general guidelines for hazardous chemical waste disposal in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Hazardous waste container (clearly labeled, compatible with chemical waste, with a secure lid).
-
Inert absorbent material (e.g., sand, vermiculite).
-
Waste disposal tags/labels as required by your institution's Environmental Health and Safety (EHS) department.
-
Spill kit for hazardous chemicals.
Procedure:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, bench paper) must be segregated into a designated hazardous waste container.
-
Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.
-
-
Container Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound (Silquat this compound-1B)," and the appropriate hazard warnings (e.g., "Irritant").
-
Include the name of the principal investigator, laboratory location, and the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste. The container should be in good condition with no leaks.
-
-
Decontamination of Work Surfaces and Equipment:
-
After handling this compound, decontaminate all work surfaces and non-disposable equipment.
-
Wipe surfaces with a suitable cleaning agent. All cleaning materials must also be disposed of as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty this compound containers are also considered hazardous waste and should be placed in the solid hazardous waste container. They should not be rinsed into the sink.
-
-
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your licensed hazardous waste disposal service.
-
Complete all necessary paperwork for the waste disposal manifest.
-
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Navigating "J208": A Guide to Safe Handling and Personal Protective Equipment
The designation "J208" is applied to a variety of chemical products with distinct properties and associated hazards. Due to this variability, a universal protocol for personal protective equipment (PPE) is not applicable. Identifying the specific product and consulting its Safety Data Sheet (SDS) is a critical first step for ensuring laboratory safety. This guide provides essential safety information for several products identified as "this compound" to assist researchers, scientists, and drug development professionals in implementing safe handling and disposal procedures.
Comparative Hazard Overview of "this compound" Products
The following table summarizes the hazards associated with various products labeled "this compound." This information is extracted from their respective Safety Data Sheets and is crucial for conducting a risk assessment prior to handling.
| Product Name | Manufacturer | Chemical Nature | Key Hazards |
| Silube CO this compound | Siltech Corp. | Siloxanes and Silicones | Not classified as hazardous. May contain trace amounts of Ethylene Oxide and 1,4-Dioxane.[1] |
| Silquat® this compound-1B | Siltech Corporation | High molecular weight water-dispersible silicone quaternary compound | No specific hazards listed in the technical data sheet.[2] |
| Silube® this compound-I Series | Siltech Corporation | Silicone emulsifiers (PEG-8, PPG-8 Dimethicone) | No specific hazards listed in the technical data sheet.[3] |
| GP-208 | Genesee Polymers Corporation | Phenyltriethoxysilane | Causes skin irritation (H315) and serious eye irritation (H319).[4] |
| DASA DS-208 | DASA | Adhesive | May cause severe irritation of the mouth, esophagus, and gastrointestinal tract if ingested. Prolonged skin contact may cause redness and irritation. Irritating to eyes.[5] |
| Dynamic 208 Clear Wallcovering Adhesive | Adhesive | May bond skin and eyes. Prolonged contact may cause redness, irritation, and potential skin sensitization. | |
| InnoPlus HD2208J | PTT Global Chemical | High Density Polyethylene | Not classified as hazardous. |
| JM Roofing System Urethane Adhesive – Part 1 | Urethane Adhesive | Causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is recommended for handling each specific "this compound" product.
| Product Name | Eye Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Silube CO this compound | Safety glasses | Chemical-resistant gloves | Not generally required under normal use | Lab coat |
| Silquat® this compound-1B | Safety glasses | Chemical-resistant gloves | Not generally required under normal use | Lab coat |
| Silube® this compound-I Series | Safety glasses | Chemical-resistant gloves | Not generally required under normal use | Lab coat |
| GP-208 | Chemical splash goggles or face shield | Chemical-resistant gloves | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | Protective clothing to prevent skin contact. |
| DASA DS-208 | Safety goggles | Chemical-resistant gloves | In case of inadequate ventilation, wear respiratory protection. | Wear appropriate protective clothing to prevent skin contact. |
| Dynamic 208 Clear Wallcovering Adhesive | Safety glasses with side shields | Protective gloves | Use in a well-ventilated area. | Wear protective clothing to prevent skin contact. |
| InnoPlus HD2208J | Safety glasses | Gloves are recommended when handling molten polymer | Not generally required for solid polymer. For molten polymer, use in a well-ventilated area. | Protective clothing when handling molten polymer. |
| JM Roofing System Urethane Adhesive – Part 1 | Safety glasses with side shields or goggles. A faceshield is recommended if there is a potential for direct contact. | Protective gloves | In case of inadequate ventilation, wear respiratory protection. | Wear protective clothing to prevent skin contact. |
Experimental Workflow for Safe Chemical Handling
The following diagram outlines a standardized workflow for ensuring safety when handling any chemical, including any product designated "this compound." This process emphasizes the critical step of identifying the specific substance and consulting its dedicated Safety Data Sheet.
Caption: Workflow for Safe Chemical Handling
Operational and Disposal Plans
Operational Plan:
-
Identification: Always confirm the full product name and manufacturer of the "this compound" being used.
-
Information Gathering: Before use, thoroughly read the Safety Data Sheet (SDS) for the specific product. Pay close attention to sections detailing hazards, first-aid measures, and required personal protective equipment.
-
Area Preparation: Ensure the work area is well-ventilated. For products that are flammable or can create explosive mixtures, remove all ignition sources.
-
PPE: Don the appropriate PPE as specified in the table above and on the product's SDS.
-
Handling: Avoid direct contact with the skin and eyes. Do not ingest. For adhesives, be aware of the potential to bond skin and eyes. For materials that are irritants, handle with care to prevent spills.
-
Post-Handling: After handling, wash hands thoroughly. Clean any contaminated surfaces as per the SDS recommendations.
Disposal Plan:
-
Waste Collection: Collect waste material in a designated, labeled container. Do not mix with other chemicals unless specified as safe in the SDS.
-
Environmental Precautions: Prevent spilled material from entering sewers or waterways, as some of these products may be hazardous to aquatic life.
-
Disposal Regulations: Dispose of waste material in accordance with all local, regional, and national regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. For some products, disposal in an approved facility is required.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
